molecular formula C10H13NO3 B1409524 2-Methoxy-4-(oxetan-3-yloxy)aniline CAS No. 1592509-23-3

2-Methoxy-4-(oxetan-3-yloxy)aniline

Cat. No.: B1409524
CAS No.: 1592509-23-3
M. Wt: 195.21 g/mol
InChI Key: GGNNPULTKVRUGM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(oxetan-3-yloxy)aniline is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-(oxetan-3-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-(oxetan-3-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(oxetan-3-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-12-10-4-7(2-3-9(10)11)14-8-5-13-6-8/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNNPULTKVRUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methoxy-4-(oxetan-3-yloxy)aniline: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the emerging pharmacophores, 2-Methoxy-4-(oxetan-3-yloxy)aniline has garnered significant attention from researchers and drug development professionals. This technical guide provides an in-depth exploration of its chemical structure, properties, synthesis, and potential applications, offering a valuable resource for scientists engaged in the pursuit of innovative therapeutics.

The unique architecture of 2-Methoxy-4-(oxetan-3-yloxy)aniline marries two critical structural motifs: the 2-methoxyaniline core and a pendant oxetane ring. The aniline moiety is a well-established constituent in a plethora of biologically active compounds. The strategic placement of the methoxy group at the ortho-position can influence the molecule's conformation and its interactions with biological targets.

The incorporation of an oxetane ring, a four-membered cyclic ether, is a contemporary strategy in drug design to enhance key drug-like properties.[1][2] Oxetanes can improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a rigid scaffold to optimize ligand-target binding.[2][3] This guide will delve into the synergistic interplay of these structural features and the resulting potential of 2-Methoxy-4-(oxetan-3-yloxy)aniline as a versatile building block in drug discovery.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Methoxy-4-(oxetan-3-yloxy)aniline is characterized by a benzene ring substituted with a methoxy group at the 2-position, an amino group at the 1-position, and an oxetan-3-yloxy group at the 4-position.

Chemical Structure:

Caption: Chemical structure of 2-Methoxy-4-(oxetan-3-yloxy)aniline.

While specific experimental data for this compound is not extensively available in public literature, its physicochemical properties can be predicted based on its constituent functional groups and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification/Reference Analog
Molecular Formula C₁₀H₁₃NO₃Based on chemical structure.
Molecular Weight 195.22 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureSimilar substituted anilines are solids.[4]
Solubility Expected to have improved aqueous solubility compared to non-oxetane analogs.The oxetane moiety is known to enhance solubility.[2][3]
pKa (of aniline) The basicity of the aniline nitrogen is expected to be reduced.The electron-withdrawing nature of the ether oxygen can decrease the pKa of the conjugate acid.[2]
LogP Predicted to be lower than a corresponding analog with a more lipophilic group (e.g., a cyclobutyl group) in place of the oxetane.Oxetanes are known to reduce lipophilicity.[2]

Synthesis and Purification

A plausible and efficient synthetic route to 2-Methoxy-4-(oxetan-3-yloxy)aniline involves a two-step process starting from the commercially available 2-methoxy-4-nitrophenol. This strategy leverages a Williamson ether synthesis followed by a selective reduction of the nitro group.

Synthetic Workflow Diagram:

G A 2-Methoxy-4-nitrophenol C 1-(Oxetan-3-yloxy)-2-methoxy-4-nitrobenzene A->C Williamson Ether Synthesis (e.g., K2CO3, DMF, heat) B Oxetan-3-yl tosylate B->C D 2-Methoxy-4-(oxetan-3-yloxy)aniline C->D Nitro Group Reduction (e.g., H2, Pd/C, MeOH)

Caption: Proposed two-step synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 1-(Oxetan-3-yloxy)-2-methoxy-4-nitrobenzene (Williamson Ether Synthesis)

  • Reagents and Equipment:

    • 2-Methoxy-4-nitrophenol

    • Oxetan-3-yl tosylate (or another suitable oxetane with a good leaving group)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

    • Heating mantle

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a solution of 2-methoxy-4-nitrophenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add oxetan-3-yl tosylate (1.2 eq.) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(oxetan-3-yloxy)-2-methoxy-4-nitrobenzene.

Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[5][6] The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the phenoxide and the tosylate.[7] Potassium carbonate is a suitable base to deprotonate the phenol, and a slight excess of the oxetane electrophile ensures complete consumption of the starting phenol.

Part 2: Synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline (Nitro Group Reduction)

  • Reagents and Equipment:

    • 1-(Oxetan-3-yloxy)-2-methoxy-4-nitrobenzene

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

    • Round-bottom flask with a magnetic stirrer

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • Dissolve 1-(oxetan-3-yloxy)-2-methoxy-4-nitrobenzene (1.0 eq.) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield 2-Methoxy-4-(oxetan-3-yloxy)aniline. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: Catalytic hydrogenation with palladium on carbon is a highly efficient and clean method for the reduction of aromatic nitro groups to anilines.[8][9][10] This method is often preferred due to its high yields and the ease of product isolation. The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen, making it a safe and practical laboratory procedure.

Spectroscopic Analysis and Characterization

Definitive structural confirmation of 2-Methoxy-4-(oxetan-3-yloxy)aniline would be achieved through a combination of spectroscopic techniques. The following are the expected spectral characteristics:

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons in the range of δ 6.5-7.5 ppm, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring.- Methoxy protons as a singlet around δ 3.8-4.0 ppm.- Oxetane protons as multiplets in the range of δ 4.5-5.0 ppm.- A broad singlet for the aniline N-H protons, which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm.- Methoxy carbon around δ 55-60 ppm.- Oxetane carbons in the range of δ 60-80 ppm.
IR Spectroscopy - N-H stretching of the primary amine as two distinct bands in the region of 3300-3500 cm⁻¹.[11]- C-O-C stretching of the ether linkages in the fingerprint region (around 1000-1300 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[12]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.22 m/z).

Applications in Medicinal Chemistry and Drug Development

The true value of 2-Methoxy-4-(oxetan-3-yloxy)aniline lies in its potential as a versatile building block for the synthesis of novel drug candidates. The incorporation of the oxetane moiety can address several challenges encountered in drug development.

Key Advantages Conferred by the Oxetane Moiety:

  • Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a parent molecule, which is often a limiting factor for oral bioavailability.[2][3]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to improved pharmacokinetic profiles.[2]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a concern in drug design, the oxetane group can serve as a less lipophilic replacement for other groups like gem-dimethyl or cyclobutyl, helping to maintain a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

  • Vectorial Exit from Lipophilic Pockets: The polar nature of the oxetane can provide a "hydrophilic handle" that allows a molecule to exit a lipophilic binding pocket of a target protein and interact with the surrounding aqueous environment, which can influence binding kinetics and selectivity.

Potential Therapeutic Areas:

Given that aniline and methoxy-substituted aniline scaffolds are present in numerous approved drugs and clinical candidates, 2-Methoxy-4-(oxetan-3-yloxy)aniline could be a key intermediate for the synthesis of novel inhibitors targeting a wide range of protein classes, including:

  • Kinase Inhibitors: Many kinase inhibitors possess an aniline core that interacts with the hinge region of the ATP binding site.

  • GPCR Ligands: The structural features of this compound make it an attractive starting point for the development of ligands for G-protein coupled receptors.

  • Enzyme Inhibitors: The unique electronic and steric properties can be exploited to design inhibitors for various enzymes implicated in disease.

Safety, Handling, and Storage

As with all aniline derivatives, 2-Methoxy-4-(oxetan-3-yloxy)aniline should be handled with appropriate safety precautions. While specific toxicity data is not available, the following guidelines based on similar compounds should be followed:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents and sources of ignition.

  • Toxicity: Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure to some anilines has been linked to more severe health effects.

Conclusion

2-Methoxy-4-(oxetan-3-yloxy)aniline represents a compelling and strategically designed building block for contemporary drug discovery. Its unique combination of a proven pharmacophoric core with a modern, property-enhancing moiety positions it as a valuable tool for medicinal chemists. The synthetic route outlined in this guide is both logical and practical, drawing upon well-established and reliable chemical transformations. As the demand for drug candidates with optimized physicochemical and pharmacokinetic properties continues to grow, scaffolds like 2-Methoxy-4-(oxetan-3-yloxy)aniline are poised to play an increasingly important role in the development of the next generation of therapeutics. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this promising molecule.

References

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

  • Thieme. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403–1408.
  • Organic Reaction Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ACS Publications. (2000). Infrared Depletion Spectroscopy Suggests Mode-Specific Vibrational Dynamics in the Hydrogen-Bonded Aniline−Diethyl Ether (C6H5−NH2···OC4H10) Complex. The Journal of Physical Chemistry A, 104(31), 7223–7229.
  • PMC. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5123.
  • LookChem. (n.d.). Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. Retrieved from [Link]

  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]

  • UMass Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers. Organic Chemistry Research, 3(1), 73-85.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyaniline. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted). Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. Retrieved from [Link]

  • PMC. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867–11924.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methanesulfonyl-4-methoxyaniline. Retrieved from [Link]

  • Semantic Scholar. (2023, July 18). Oxetane Synthesis via Alcohol C−H Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved from [Link]

  • ACS Publications. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(oxetan-3-yloxy)aniline (C9H11NO2). Retrieved from [Link]

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Sources

Strategic Incorporation of Oxetane Rings in Aniline Derivatives: A Guide to Physicochemical Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polar Hydrophobic" Paradigm

In modern drug discovery, the aniline pharmacophore is ubiquitous but fraught with liabilities: high lipophilicity (leading to poor solubility), metabolic instability (N-dealkylation), and excessive basicity (linked to hERG toxicity and poor permeability).

The incorporation of an oxetane ring —specifically the oxetane-3-yl moiety—into aniline derivatives represents a high-impact tactic in multiparametric optimization (MPO). Unlike traditional solubilizing groups that often kill potency or permeability, the oxetane ring acts as a "polar hydrophobic" unit. It occupies a steric volume similar to a gem-dimethyl group or an isopropyl group but introduces a significant dipole and electron-withdrawing character without acting as a hydrogen bond donor (HBD).

This guide details the mechanistic benefits, synthetic pathways, and validated protocols for deploying oxetane rings to rescue aniline-based lead compounds.

Physicochemical Modulation: The Core Science

The strategic value of the oxetane ring stems from its unique electronic and structural properties.[1] It is a strained ether (strain energy ~106 kJ/mol) that is surprisingly stable.

Basicity (pKa) Attenuation

One of the most critical applications of N-oxetanyl substitution is pKa modulation. Anilines are often too basic, leading to lysosomal trapping or hERG channel blockage.

  • Mechanism: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (

    
    ) through the 
    
    
    
    -framework.[1]
  • Impact: Placing an oxetane group

    
     to the aniline nitrogen (N-oxetan-3-yl) typically lowers the pKa of the conjugate acid by 2.0 to 3.0 log units  compared to an N-isopropyl or N-cyclobutyl analog.
    
Lipophilicity and Solubility

The oxetane ring reduces LogD while maintaining lipophilic contacts required for protein binding.

  • LogD Reduction: Replacing a gem-dimethyl or isopropyl group with an oxetane typically lowers

    
     by ~1.0–1.5 units .
    
  • Solubility: The reduction in planarity (puckered ring, ~8.7°) and increased polarity often results in dramatic solubility improvements (up to >100-fold).

Comparative Data Table

Table 1: Impact of N-Substitution on Aniline Physicochemical Properties (Data synthesized from matched molecular pair analyses, e.g., Stepan et al., J. Med. Chem.)

PropertyN-Isopropyl AnilineN-Cyclobutyl AnilineN-(Oxetan-3-yl) Aniline Impact
pKa (Conj. Acid) ~5.5 - 6.0~5.0 - 5.52.5 - 3.5 Reduced Basicity (Mitigates hERG)
LogD (pH 7.4) High (Baseline)HighLow (-1.3 vs Baseline) Improved Polarity
Solubility LowLowHigh Enhanced Bioavailability
Metabolic Stability Low (N-dealkylation)ModerateHigh Blocked Soft Spot
H-Bond Donors 111 No New HBD Added

Metabolic Stability & Toxicology[1][2][3][4][5]

Blocking Metabolic Soft Spots

N-alkyl anilines are prone to rapid oxidative N-dealkylation by CYP450 enzymes. The oxetane ring is sterically compact but metabolically robust.[2][3]

  • CYP Resistance: The strained ether oxygen is less basic and less prone to radical abstraction than acyclic ethers. The 3-position of the oxetane lacks the activated C-H bonds found in isopropyl groups.

  • Case Study: In the development of Pfizer's EZH2 inhibitor (PF-06821497), replacing a dimethylisoxazole with an oxetane-linked moiety improved metabolic stability and eliminated a time-dependent inhibition (TDI) liability.[3]

Toxicity Mitigation (hERG & Ames)
  • hERG: High basicity correlates with hERG channel inhibition.[4] By lowering pKa (see Section 2.1), oxetane incorporation reduces the cationic fraction at physiological pH, often ablating hERG affinity.

  • Ames Test: Some electron-rich anilines are mutagenic. The electron-withdrawing nature of the oxetane ring reduces the nucleophilicity of the aniline nitrogen, potentially mitigating the formation of reactive nitrenium ions.

Decision Logic: When to Use Oxetanes

Use the following logic flow to determine if oxetane incorporation is the correct strategy for your lead series.

Oxetane_Decision_Tree Start Lead Compound Analysis: Aniline Derivative Check_Solubility Is Solubility < 10 µM? Start->Check_Solubility Check_Metab Is Clearance High due to N-Dealkylation? Check_Solubility->Check_Metab No Action_Oxetane STRATEGY: Incorporate N-(Oxetan-3-yl) Check_Solubility->Action_Oxetane Yes (Critical Issue) Check_hERG Is hERG IC50 < 10 µM (High Basicity)? Check_Metab->Check_hERG No Check_Metab->Action_Oxetane Yes (Block Soft Spot) Check_hERG->Action_Oxetane Yes (Need pKa reduction) Action_GemDim Alternative: Gem-dimethyl / Cyclopropyl Check_hERG->Action_GemDim No (Issues are steric) Action_Bioiso Consider Carbonyl Bioisostere Action_Oxetane->Action_Bioiso If H-bond acceptor needed

Figure 1: Strategic decision tree for oxetane incorporation during lead optimization.

Synthetic Methodologies

Synthesizing N-(oxetan-3-yl)anilines requires specific conditions to avoid opening the strained ring, particularly in acidic media.

Primary Route: Reductive Amination

This is the most robust method for late-stage functionalization.

  • Reagents: Oxetan-3-one, Sodium Triacetoxyborohydride (STAB), Acetic Acid (mild).

  • Mechanism: Formation of a reversible iminium ion followed by in situ reduction.

Secondary Route: Buchwald-Hartwig Coupling

Used when the aniline is electron-deficient or sterically hindered.

  • Reagents: Aryl Halide, 3-Aminooxetane, Pd source (e.g., Pd2(dba)3), Ligand (e.g., Xantphos or BrettPhos), Base (Cs2CO3).

  • Note: 3-Aminooxetane is commercially available but can be volatile and hygroscopic as a free base.

Synthetic Workflow Diagram

Synthesis_Workflow Substrate Aryl Aniline (R-Ph-NH2) Process_A Method A: Reductive Amination (Mild Acid) Substrate->Process_A Process_B Method B: Pd-Coupling (If Ar-NH2 is unreactive) Substrate->Process_B Requires Aryl Halide + 3-Aminooxetane Reagent Oxetan-3-one Reagent->Process_A Intermediate Iminium Species Process_A->Intermediate AcOH/DCM Product N-(Oxetan-3-yl)aniline Process_B->Product Intermediate->Product NaBH(OAc)3

Figure 2: Primary synthetic pathways for accessing N-oxetanyl aniline derivatives.

Experimental Protocols

Protocol A: Reductive Amination (Standard Operating Procedure)

Objective: Synthesis of N-(oxetan-3-yl)aniline from parent aniline.

Reagents:

  • Parent Aniline (1.0 equiv)

  • Oxetan-3-one (1.2 – 1.5 equiv) [CAS: 6704-31-0]

  • Sodium Triacetoxyborohydride (STAB) (2.0 – 3.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve the Aniline  (1.0 equiv) in anhydrous DCM (
    
    
    
    concentration).
  • Imine Formation: Add Oxetan-3-one (1.2 equiv) followed by Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS for imine formation (often unstable) or disappearance of aniline.

  • Reduction: Cool the mixture to

    
     (optional, reduces side reactions). Add STAB  (2.5 equiv) portion-wise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Note: If reaction stalls, add fresh oxetan-3-one and reductant.

  • Quench: Quench carefully with saturated aqueous

    
     (gas evolution).
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography.

    • Critical: Oxetanes are acid-sensitive. Do not use high concentrations of acid in the mobile phase. Use 1%

      
       in the eluent if the product is acid-labile.
      
Protocol B: Handling 3-Aminooxetane Salts

When using the reverse coupling (Aryl Halide + 3-Aminooxetane):

  • 3-Aminooxetane is often sold as a salt (HCl or Oxalate).

  • Free-basing: Do not store the free base for long periods; it can polymerize. Generate in situ or use immediately.

  • Coupling: Use

    
     in Toluene/Dioxane at 
    
    
    
    . Avoid strong mineral acids during workup.

References

  • Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19), 12150–12233. Link

  • Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][5][6][3][4][7][8] Angewandte Chemie International Edition, 49(48), 8900–8935. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(19), 7177–7191. Link

  • Pfizer Inc. (2018). "Discovery of PF-06821497, a Potent, Selective, and Orally Bioavailable Inhibitor of EZH2."[3] Journal of Medicinal Chemistry, 61(2), 454–476. Link

Sources

Oxetane-Containing Aniline Intermediates: A Modern Toolkit for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for addressing common challenges in drug discovery, such as poor solubility and metabolic instability.[1][2][3] This technical guide provides a comprehensive overview of oxetane-containing aniline intermediates, a class of building blocks that has proven particularly effective for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates. We will explore the strategic application of oxetanes as bioisosteres, their quantifiable impact on critical drug-like properties, detailed synthetic methodologies for their preparation, and compelling case studies from recent drug discovery programs. This guide is intended to serve as a practical resource for researchers and scientists, offering both the foundational knowledge and the field-proven insights required to effectively leverage these valuable intermediates in the design of next-generation therapeutics.

The Strategic Value of the Oxetane Ring in Medicinal Chemistry

Oxetanes are saturated four-membered heterocycles containing one oxygen atom. Their inherent ring strain (~106 kJ/mol) and the presence of a polar ether linkage within a compact, sp3-rich framework bestow upon them a unique set of properties that are highly advantageous for drug design.[4] When incorporated into a molecule, particularly as a component of an aniline intermediate, the oxetane moiety can profoundly influence the parent compound's characteristics.

Key benefits of incorporating oxetanes include:

  • Improved Aqueous Solubility: The polarity of the ether oxygen enhances interactions with water, often leading to significant gains in solubility.[3][4]

  • Reduced Lipophilicity: Oxetanes can serve as polar surrogates for lipophilic groups like gem-dimethyl or tert-butyl, helping to lower the molecule's overall LogD.[2][3]

  • Enhanced Metabolic Stability: The oxetane ring can block metabolically labile positions, redirecting metabolism away from cytochrome P450 enzymes and reducing clearance.[1][3]

  • Modulation of Amine Basicity: The electron-withdrawing nature of the oxetane oxygen significantly lowers the pKa of adjacent amines, a critical tactic for mitigating toxicity risks and improving cell permeability.[1][2][5]

  • Increased Three-Dimensionality: Moving away from "flatland," the puckered, non-planar structure of oxetanes can improve target binding and selectivity.[1][3][6]

The Oxetane Moiety as a Versatile Bioisostere

A primary application of oxetanes in drug design is as a bioisostere—a chemical substituent that can replace another group while retaining or enhancing the desired biological activity and improving physicochemical properties.[7] The oxetane ring has proven to be an effective replacement for several common functional groups.

  • gem-Dimethyl Group Replacement: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity. This substitution can disrupt unfavorable lipophilic interactions, block C-H bonds susceptible to metabolic oxidation, and dramatically improve aqueous solubility.[2][4]

  • Carbonyl Group Replacement: 3,3-Disubstituted oxetanes are excellent isosteres for ketones. They mimic the carbonyl's hydrogen bonding ability and dipole moment while offering superior metabolic stability and reduced potential for forming reactive metabolites.[1][4][8] Amino-oxetanes can also serve as metabolically robust peptide bond mimics.[1][9]

  • tert-Butyl and Isopropyl Group Replacement: Replacing bulky alkyl groups with an oxetane can reduce lipophilicity (LogD) and improve metabolic stability compared to the parent compound, enhancing its drug-like properties.[3][7][10]

Fig. 1: The oxetane ring as a versatile bioisostere.

Quantifiable Impact on Physicochemical and Pharmacokinetic (ADME) Properties

The decision to incorporate an oxetane is driven by its predictable and positive impact on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Matched molecular pair analysis consistently demonstrates these benefits.

Basicity (pKa) Modulation of Anilines

The introduction of an oxetane ring adjacent to an amine has a profound effect on its basicity. The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can lower the pKa of a neighboring amine by approximately 2.7 to 3 units.[2][11] This is a crucial strategy in drug discovery to reduce the risk of hERG channel inhibition, avoid accumulation in acidic tissues, and improve cell permeability, which are often associated with high basicity.[1]

Data Summary: Matched Molecular Pair Analysis

The following table summarizes typical quantitative improvements observed when incorporating an oxetane moiety into a lead compound structure.

PropertyStandard Moiety (e.g., gem-Dimethyl)Oxetane-Containing AnalogueRationale for Improvement
Aqueous Solubility Low (e.g., <10 µg/mL)High (e.g., >400 µg/mL)Increased polarity and H-bond accepting capacity from the ether oxygen.[2]
Lipophilicity (cLogP) High (e.g., 4.5)Lower (e.g., 3.5)The polar oxetane ring is less lipophilic than its alkyl counterparts.[2][3]
Amine pKa (adjacent) High (e.g., 9.5)Lower (e.g., 6.5)Strong electron-withdrawing inductive effect of the oxetane oxygen.[1][11]
Metabolic Clearance High (e.g., >100 µL/min/mg)Low (e.g., <20 µL/min/mg)The chemically robust oxetane blocks sites of metabolism (e.g., benzylic C-H bonds).[1][5]

Synthetic Strategies for Oxetane-Containing Anilines

The accessibility of oxetane-containing intermediates has grown significantly, enabling their routine inclusion in drug discovery campaigns.[12][13] Methodologies can be broadly classified into two categories: de novo construction of the oxetane ring or coupling of pre-formed oxetane building blocks.

Strategy 1: De Novo Ring Construction

This approach involves forming the oxetane ring on a substrate that already contains the aniline or a precursor.

  • Intramolecular Williamson Etherification: This is one of the most common methods for forming the oxetane ring.[14][15] It involves the base-mediated cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other. While reliable, the synthesis of the required 1,3-diol precursors can be multi-stepped.[16]

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form substituted oxetanes.[14][15] Recent advances using visible-light photoredox catalysis have made this method milder and more accessible.[3][15]

Fig. 2: General workflow for de novo oxetane synthesis via Williamson Etherification.
Strategy 2: Coupling of Oxetane Building Blocks

This is often the more modular and efficient approach in a drug discovery setting, where rapid diversification is key. Commercially available oxetane building blocks are coupled to an aniline or aryl precursor.[5]

  • Nucleophilic Aromatic Substitution (SNAr): An aniline can displace a leaving group (e.g., a halogen) on an activated aromatic ring that bears an oxetane moiety.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is ideal for forming the C-N bond between an aryl halide (or triflate) and an oxetane-containing amine, such as 3-amino-oxetane or 2-oxa-6-azaspiro[3.3]heptane.[3]

Fig. 3: Workflow for coupling pre-formed oxetane building blocks.
Featured Protocol: Synthesis of a 3-Aryl-3-amino-oxetane Intermediate

This protocol describes the synthesis of a key intermediate via a defluorosulfonylative coupling, a modern method for accessing 3,3-disubstituted oxetanes.[17]

  • Preparation of Oxetane Sulfonyl Fluoride: a. To a solution of 3-aryloxetan-3-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq). b. Add sulfuryl fluoride (SO2F2) gas via a balloon or add a solution of sulfuryl diimidazole (1.5 eq) portion-wise. c. Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LCMS analysis shows complete consumption of the starting material. d. Quench the reaction with water and extract the product with DCM. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the 3-aryloxetane-3-sulfonyl fluoride.

  • Defluorosulfonylative Coupling with Aniline: a. Dissolve the 3-aryloxetane-3-sulfonyl fluoride (1.0 eq) and the desired aniline (1.2 eq) in a suitable solvent such as 1,2-dichloroethane (DCE). b. Add a non-nucleophilic base, such as 2,6-lutidine (1.5 eq). c. Heat the reaction mixture to 60-80 °C and monitor by LCMS. The reaction proceeds via an SN1 mechanism through an oxetane carbocation intermediate.[17] d. Upon completion, cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO3, and brine. e. Dry the organic layer, concentrate, and purify by flash column chromatography to afford the target 3-aryl-3-(phenylamino)oxetane.

Case Studies from Drug Discovery

The utility of oxetane-containing anilines is best illustrated through their successful application in clinical and preclinical drug candidates.

  • Rilzabrutinib (BTK Inhibitor): Developed by Sanofi, rilzabrutinib is a Bruton's tyrosine kinase (BTK) inhibitor.[3] In its development, an oxetane was incorporated as a pendant group on an aniline-like scaffold. The primary rationale was to significantly reduce the basicity of a nearby amine without increasing lipophilicity. This modification was critical for optimizing the pharmacokinetic profile and achieving a desirable safety margin.[3]

  • Ziresovir (RSV Inhibitor): This respiratory syncytial virus (RSV) fusion protein inhibitor, developed by Roche and Ark Biopharmaceuticals, features an oxetane moiety.[3] The oxetane was introduced late-stage to reduce the basicity of a terminal amine in an amino-alcohol structure. This was essential to lower the volume of distribution (Vss), thereby preventing undesired accumulation in tissues and minimizing toxicity risks, all while maintaining potent antiviral activity.[1]

  • Fenebrutinib (BTK Inhibitor): In the discovery of fenebrutinib, the oxetane was introduced to lower the pKa of a piperazine ring from 7.8 to a more favorable 6.3.[18] This change was part of a broader strategy to mitigate hepatotoxicity issues seen in earlier analogues. Notably, during the late stages of the campaign, significant efforts to replace the oxetane ring failed, as all non-oxetane analogues showed inferior solubility and pharmacokinetic properties.[18]

Challenges and Future Directions

Despite their advantages, researchers must be mindful of the potential chemical instability of the oxetane ring, particularly the susceptibility of 3,3-disubstituted oxetanes to ring-opening under strong acidic conditions.[1][18] However, follow-up studies have shown that stability is strongly linked to the substitution pattern, with 3,3-disubstitution being the most stable.[1]

The future for oxetane intermediates is bright. The increasing commercial availability of diverse and functionalized oxetane building blocks is accelerating their inclusion in discovery campaigns.[3][5] Looking ahead, the role of oxetanes is expanding beyond simple property modulation. There is growing interest in using the rigid oxetane core as a scaffolding element to project vectors into new regions of chemical space, presenting exciting new opportunities for drug design.[3][19]

Conclusion

Oxetane-containing aniline intermediates have firmly established themselves as an indispensable part of the modern medicinal chemist's toolbox. Their ability to predictably and positively modulate key drug-like properties—including solubility, lipophilicity, metabolic stability, and basicity—provides a rational path to overcoming common hurdles in drug development. Supported by increasingly robust and modular synthetic strategies, the incorporation of these valuable motifs enables the systematic optimization of lead compounds into viable clinical candidates. As our understanding of their application deepens, oxetanes will undoubtedly continue to play a pivotal role in the discovery of innovative and effective medicines.

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A Technical Guide to Enhancing Metabolic Stability: A Comparative Analysis of 2-Methoxy-4-(oxetan-3-yloxy)aniline and Traditional Methoxy Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aniline and its derivatives are prevalent scaffolds in medicinal chemistry, yet their utility is often hampered by metabolic liabilities, leading to poor pharmacokinetic profiles and potential toxicity. A common structural motif, the methoxy aniline, is particularly susceptible to rapid metabolic turnover through pathways such as O-dealkylation and ring hydroxylation. This technical guide provides an in-depth analysis of a modern medicinal chemistry strategy to mitigate these issues: the bioisosteric replacement of a metabolically labile methoxy group with an oxetane ether linkage. We present a comparative study of 2-Methoxy-4-(oxetan-3-yloxy)aniline against its traditional methoxy aniline counterparts. This paper will elucidate the metabolic pathways of anilines, rationalize the protective role of the oxetane moiety, provide detailed experimental protocols for assessing metabolic stability, and present a data-driven comparison, establishing a clear case for the strategic use of oxetanes in modern drug design.

Introduction: The Metabolic Challenge of Anilines in Drug Discovery

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition. A critical determinant of a drug's PK profile is its metabolic stability—the susceptibility of a compound to enzymatic degradation, primarily in the liver.[1] Compounds that are rapidly metabolized often exhibit low bioavailability and short half-lives, requiring higher or more frequent dosing, which can increase the risk of adverse effects.[2]

Anilines, while synthetically accessible and versatile for interacting with biological targets, are a well-known "structural alert" due to their metabolic instability.[2][3] The primary routes of metabolism for anilines are mediated by cytochrome P450 (CYP) enzymes and include N-oxidation of the amino group and hydroxylation of the aromatic ring.[4][5][6][7] These oxidative processes can not only lead to rapid clearance but may also generate reactive metabolites (RMs) that can covalently bind to cellular macromolecules, potentially causing idiosyncratic drug-induced toxicity.[2][8]

When the aniline ring is substituted with methoxy groups, an additional and often dominant metabolic pathway is introduced: oxidative O-dealkylation.[9][10][11] This process converts the methoxy group to a hydroxyl group, which is then rapidly conjugated (e.g., glucuronidation or sulfation) and eliminated. Mitigating these metabolic hotspots is a key objective in lead optimization.

The Oxetane Moiety: A Modern Solution for Metabolic Instability

Medicinal chemists employ various strategies to "block" sites of metabolism, one of the most effective being bioisosteric replacement. A bioisostere is a chemical substituent that mimics the spatial and electronic properties of another group while altering its physicochemical or metabolic properties.[9] The oxetane ring, a four-membered cyclic ether, has emerged as a powerful bioisostere for improving the drug-like properties of molecules.[12][13][14]

The incorporation of an oxetane can confer several advantages:

  • Enhanced Metabolic Stability: By replacing metabolically labile groups like gem-dimethyl or methoxy groups, oxetanes can shield a molecule from enzymatic attack.[15][16][17] The C-O bonds within the strained ring are generally more resistant to CYP-mediated cleavage than the O-methyl bond of a methoxy group.

  • Improved Physicochemical Properties: Oxetanes are polar and can act as hydrogen bond acceptors, often leading to a significant increase in aqueous solubility compared to more lipophilic groups like a gem-dimethyl unit.[14][15] This can improve a compound's absorption and distribution profile.

  • Reduced Lipophilicity: The replacement of a methoxy or gem-dimethyl group with an oxetane typically reduces a compound's lipophilicity (LogD), which can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[14][18]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity (pKa) of adjacent amines, a useful tactic for mitigating hERG channel inhibition or improving cell permeability.[12][14][18]

In the context of our topic, replacing the para-methoxy group of a dimethoxyaniline with an oxetan-3-yloxy group in 2-Methoxy-4-(oxetan-3-yloxy)aniline is hypothesized to block the primary site of O-dealkylation and sterically shield the aniline ring and its amino group from other metabolic attacks.

Comparative Metabolic Pathways

Methoxy Anilines: Sites of Metabolic Attack

Simple methoxy anilines, such as 2,4-dimethoxyaniline, present multiple "soft spots" for metabolic enzymes. The primary routes of Phase I metabolism are illustrated below.

Caption: Key metabolic pathways for a typical dimethoxyaniline scaffold.

  • O-Dealkylation: The methoxy groups, particularly the one at the para-position, are highly susceptible to CYP-mediated O-dealkylation, leading to the formation of a phenol. This is often the fastest route of clearance.[9]

  • Ring Hydroxylation: The electron-rich aromatic ring can be hydroxylated by CYP enzymes at positions ortho or para to the activating amino group.[19][20][21]

  • N-Oxidation: The exocyclic amino group can be oxidized to form N-hydroxylamine metabolites, which can be further converted to reactive nitroso species.[5][6]

2-Methoxy-4-(oxetan-3-yloxy)aniline: A Strategically Stabilized Scaffold

The introduction of the oxetane ring fundamentally alters the metabolic profile. The oxetan-3-yloxy moiety is designed to be a robust replacement for the metabolically weak para-methoxy group.

Caption: The oxetane group blocks O-dealkylation and sterically hinders other sites.

  • Blocked O-Dealkylation: The ether linkage to the oxetane ring is significantly more stable to oxidative cleavage than a simple methyl ether.

  • Steric Shielding: The three-dimensional bulk of the oxetane ring can physically hinder the approach of CYP enzymes to both the aniline nitrogen and adjacent positions on the aromatic ring, reducing the rates of N-oxidation and ring hydroxylation.[15] While metabolism may still occur at the remaining methoxy group or other positions, its rate is expected to be significantly reduced.

Experimental Design: In Vitro Assessment of Metabolic Stability

To experimentally validate the hypothesis that 2-Methoxy-4-(oxetan-3-yloxy)aniline possesses superior metabolic stability, a series of well-established in vitro assays are conducted. These assays measure the rate of disappearance of the parent compound when incubated with liver-derived enzyme systems.[22][23]

The primary models used are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in Phase I enzymes like CYPs. They are ideal for assessing oxidative metabolism.[1][24]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II (conjugative) enzymes, providing a more complete picture of hepatic metabolism.[1][22][25]

Experimental Workflow

The overall workflow for determining metabolic stability is a standardized, multi-step process designed for reproducibility and accuracy.

Caption: Standard experimental workflow for in vitro metabolic stability assays.

Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a typical procedure to determine the rate of Phase I metabolism.

A. Reagents and Materials:

  • Test Compounds: 2-Methoxy-4-(oxetan-3-yloxy)aniline, 4-Methoxyaniline, 2,4-Dimethoxyaniline (as comparators).

  • Positive Control: Verapamil or Testosterone (compounds with known high clearance).

  • Pooled Human Liver Microsomes (HLM)[1]

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Quenching Solution: Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.

  • 96-well incubation plates, centrifuge, LC-MS/MS system.[1][26][27]

B. Experimental Procedure:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a 10 mM stock solution of each test compound and positive control in DMSO.

  • Incubation Mixture (Pre-incubation): In each well of a 96-well plate, add phosphate buffer and the microsomal suspension to achieve a final protein concentration of 0.5 mg/mL.[1] Add the test compound to reach a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time zero).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (quenching solution) containing the internal standard to the respective wells.[24] The T=0 sample is created by adding the quenching solution before the NADPH solution.

  • Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[26][27]

C. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Protein Mass) .[1][25]

Data Presentation and Interpretation

The following tables present representative data that would be expected from the comparative metabolic stability assays.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
Compoundt½ (min)Clint (µL/min/mg protein)% Remaining at 60 min
4-Methoxyaniline18.574.97.9%
2,4-Dimethoxyaniline12.3112.71.9%
2-Methoxy-4-(oxetan-3-yloxy)aniline >120 <9.1 >85%
Verapamil (Positive Control)9.8141.4<1%

Interpretation: The data clearly illustrate the metabolic liability of the simple methoxy anilines, which are rapidly cleared in HLM. In stark contrast, 2-Methoxy-4-(oxetan-3-yloxy)aniline shows significantly enhanced stability, with a much longer half-life and dramatically lower intrinsic clearance.[28] This result strongly supports the hypothesis that the oxetane moiety effectively blocks the major sites of Phase I metabolism.

Table 2: Metabolic Stability in Human Hepatocytes
Compoundt½ (min)Clint (µL/min/10⁶ cells)% Remaining at 120 min
4-Methoxyaniline25.127.62.5%
2,4-Dimethoxyaniline19.835.0<1%
2-Methoxy-4-(oxetan-3-yloxy)aniline >240 <2.9 >75%
7-Hydroxycoumarin (Control)15.245.6<1%

Interpretation: The hepatocyte assay corroborates the findings from the microsomal study.[25] The stability of 2-Methoxy-4-(oxetan-3-yloxy)aniline in intact liver cells confirms its resistance to both Phase I and subsequent Phase II metabolism. The rapid clearance of the comparator methoxy anilines highlights their overall hepatic instability.

Conclusion and Future Directions

The strategic incorporation of an oxetane ring as a bioisosteric replacement for a metabolically labile methoxy group is a highly effective strategy for mitigating metabolic clearance in aniline-containing compounds. As demonstrated through established in vitro protocols and representative data, 2-Methoxy-4-(oxetan-3-yloxy)aniline exhibits profoundly superior metabolic stability compared to traditional methoxy aniline analogs. The oxetane moiety serves a dual purpose: it directly blocks the vulnerable O-dealkylation pathway and provides steric hindrance that reduces the rate of metabolism at other sites on the scaffold.[12][15]

For drug development professionals, this approach represents a reliable method to "design out" metabolic liabilities early in the discovery process, thereby increasing the probability of identifying candidates with favorable pharmacokinetic profiles suitable for clinical advancement. Future work should focus on identifying the specific metabolites of 2-Methoxy-4-(oxetan-3-yloxy)aniline, even at a slow rate, to fully characterize its metabolic fate and ensure no alternative reactive pathways are introduced.

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The Role of 2-Methoxy-4-(oxetan-3-yloxy)aniline in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and medicinal chemistry rationale for 2-Methoxy-4-(oxetan-3-yloxy)aniline in kinase inhibitor discovery.

Executive Summary: The "Polar Hydrophobic" Shift

In modern kinase inhibitor design, the "solubility-permeability paradox" remains a primary attrition factor. Traditional solubilizing groups—such as morpholines, piperazines, and protonatable amines—often introduce liabilities including hERG inhibition, high clearance, or poor passive permeability.

2-Methoxy-4-(oxetan-3-yloxy)aniline represents a "privileged fragment" designed to circumvent these issues. It utilizes the oxetane moiety as a bioisostere for gem-dimethyl or carbonyl groups, offering a unique "polar hydrophobic" profile. This guide analyzes how this specific aniline intermediate functions as a solvent-front tail, optimizing Lipophilic Ligand Efficiency (LLE) while maintaining critical H-bond interactions.

Structural Anatomy & Medicinal Chemistry Rationale

The molecule is a tripartite system designed to bridge the kinase hinge region and the solvent-exposed front.

ComponentStructural MotifFunction in Kinase Binding
The Anchor Aniline (

)
Forms the primary covalent link (via amide/urea formation) or H-bond interaction with the kinase hinge region (e.g., Cys797 in EGFR).
The Lock 2-Methoxy (

)
Conformational Control: Forms an intramolecular H-bond with the aniline NH, planarizing the system. Metabolic Shield: Blocks the sensitive ortho-position from CYP450 oxidation.
The Tail 4-(Oxetan-3-yloxy) Solubility Engine: The oxetane oxygen acts as a strong H-bond acceptor (

-donating effect) without the basicity of amines. Lipophilicity: Lowers LogD compared to alkyl chains while maintaining metabolic stability.
The Oxetane Advantage (Data Comparison)

Replacing a standard solubilizing group (e.g., morpholine) with an oxetane ether results in superior physicochemical properties.[1]

PropertyMorpholine AnalogOxetane Ether Analog Impact
pKa (Conj. Acid) ~8.3 (Basic)~ -2.0 (Neutral) Eliminates lysosomal trapping and hERG liability.
H-Bond Acceptors 22 Maintains water solubility.
Metabolic Stability Low (N-dealkylation)High No labile benzylic protons; oxetane ring is robust.
LogD (pH 7.4) ModerateLower Improves unbound fraction (

).

Synthetic Route: Construction of the Fragment

The synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline requires careful control to prevent oxetane ring opening under acidic conditions. The preferred route utilizes a nucleophilic aromatic substitution (


) or Mitsunobu coupling followed by reduction.
Visual Synthesis Pathway

Synthesis SM1 4-Fluoro-2-methoxy-1-nitrobenzene (Starting Material) Inter1 Intermediate A: 2-Methoxy-4-(oxetan-3-yloxy)-1-nitrobenzene SM1->Inter1 Step 1: SNAr 0°C to RT, 4h Reagent1 Oxetan-3-ol + NaH / DMF Reagent1->Inter1 Product Final Product: 2-Methoxy-4-(oxetan-3-yloxy)aniline Inter1->Product Step 2: Reduction MeOH, 1 atm H2 Reagent2 H2 / Pd-C (Neutral Conditions) Reagent2->Product

Caption: Two-step synthesis via SNAr displacement and catalytic hydrogenation. Note: Acidic reduction (Fe/HCl) is avoided to preserve the oxetane ring.

Detailed Experimental Protocol
Step 1: Preparation of 2-Methoxy-4-(oxetan-3-yloxy)-1-nitrobenzene
  • Reagents: 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq), Oxetan-3-ol (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with oxetan-3-ol in DMF under

      
      .
      
    • Cool to 0°C. Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add 4-Fluoro-2-methoxy-1-nitrobenzene dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour into ice-water. The product often precipitates. Filter or extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Reduction to Aniline
  • Reagents: Nitro intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol.

  • Procedure:

    • Dissolve intermediate in MeOH.

    • Add Pd/C catalyst under inert atmosphere (

      
      ).
      
    • Purge with Hydrogen (

      
      ) gas (balloon pressure is sufficient).
      
    • Stir at RT for 2–6 hours. Monitor by LC-MS (disappearance of nitro peak).

    • Filtration: Filter through a Celite pad to remove Pd/C.[2]

    • Concentration: Evaporate solvent in vacuo at <40°C.

    • Storage: Store under argon at -20°C (anilines are oxidation-prone).

Application in Kinase Inhibitor Design (SAR)

When docking this fragment into a kinase ATP-binding pocket (e.g., EGFR , BTK , or JAK ), the orientation is critical.

Binding Mode Visualization

The aniline nitrogen typically forms a bond with the scaffold (e.g., a pyrimidine C2 or C4 position), while the oxetane tail extends into the solvent channel.

BindingMode Hinge Kinase Hinge Region (Met790 / Thr790) Scaffold Heterocyclic Core (Pyrimidine/Quinazoline) Hinge->Scaffold H-Bonds Aniline Aniline NH (Linker) Scaffold->Aniline C-N Bond Methoxy 2-Methoxy Group (Conformational Lock) Aniline->Methoxy Intra-molecular H-Bond Oxetane Oxetan-3-yloxy Tail (Solvent Front) Aniline->Oxetane Para-substitution Solvent Solvent Channel (Water Network) Oxetane->Solvent H-Bond Acceptor (Solubilizing)

Caption: Structural logic of the fragment within the kinase active site. The methoxy group rigidifies the linker, while the oxetane engages the water network.

Case Study Logic: Solving the "Grease" Problem

In a hypothetical optimization of a c-Met or VEGFR inhibitor:

  • Problem: The lead compound has a hydrophobic benzyl tail. Potency is high (<10 nM), but solubility is poor (<1 µM), and metabolic clearance is high due to benzylic oxidation.

  • Solution: Replace the benzyl ether with the oxetan-3-yloxy ether.

  • Result:

    • Potency: Maintained (oxetane mimics the steric bulk of isopropyl/phenyl).

    • Solubility: Increased >50-fold due to the ether oxygen and oxetane polarity.

    • Metabolism: Clearance reduced by 40% (removal of benzylic H).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][3][4][5][6][7] Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][6] Chemical Reviews.

  • Stepan, A. F., et al. (2011).[8] "Application of the Oxetane Ring in the Design of a Potent, Metabolic Stable, and Highly Soluble γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Oxetanes as replacements for carbonyl groups: a physicochemical and structural comparison." ChemMedChem.

Sources

Novel Oxetane Building Blocks in Medicinal Chemistry: A Technical Guide to Bioisosteric Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Over the past two decades, the oxetane ring has transitioned from an academic curiosity to a cornerstone motif in contemporary drug discovery[1]. Pioneered by the collaborative efforts of Erick M. Carreira (ETH Zurich) and researchers at Hoffmann-La Roche (including Georg Wuitschik and Klaus Müller), the incorporation of oxetanes into lead compounds has sparked an "oxetane rush" in the pharmaceutical industry[1][2]. As highly polar, low-molecular-weight, and three-dimensional scaffolds, oxetanes serve as exceptional bioisosteres for gem-dimethyl, carbonyl, and morpholine groups[2][3].

This technical whitepaper provides an in-depth analysis of the physicochemical mechanics of oxetanes, their strategic application in lead optimization, and self-validating synthetic protocols for their integration into drug discovery pipelines.

The Physicochemical Mechanics of Oxetanes

To utilize oxetanes effectively, medicinal chemists must understand the fundamental physical chemistry that governs their behavior. Unlike the planar conformation often assumed in early literature, X-ray crystallographic studies by Luger and Buschmann revealed that the oxetane ring possesses a puckering angle of 8.7° at 140 K.

Structural Causality and Ring Strain

The oxetane ring is characterized by a high ring strain of approximately 25.5 kcal/mol, which is comparable to oxiranes (27.3 kcal/mol) but significantly higher than tetrahydrofurans (5.6 kcal/mol). This strain compresses the endocyclic C–O–C bond angle. The causality here is critical: the compression of the bond angle forces the oxygen lone pairs to project outward more prominently than in unstrained ethers. Consequently, the oxygen atom in an oxetane ring exhibits increased Lewis basicity, making it a remarkably strong hydrogen-bond acceptor[3].

Bioisosteric Replacement Logic

Oxetanes are primarily deployed to solve two common liabilities in lead optimization: high lipophilicity and metabolic instability[1][4].

  • gem-Dimethyl Replacement: gem-Dimethyl groups are frequently used to block metabolically labile C–H bonds. However, they drastically increase the lipophilicity (LogP) of the molecule, which can lead to poor aqueous solubility and off-target toxicity[2][4]. Replacing a gem-dimethyl group with an oxetane maintains the steric volume required to block cytochrome P450 (CYP) oxidation while introducing a polar oxygen atom that significantly lowers LogD and improves aqueous solubility[1][4].

  • Carbonyl Replacement: Carbonyl groups are strong hydrogen-bond acceptors but are susceptible to enzymatic reduction or nucleophilic attack[1]. Oxetanes mimic the spatial arrangement and hydrogen-bonding capacity of carbonyls while remaining entirely resistant to carbonyl-specific enzymatic degradation[1][3].

  • Morpholine Replacement: By combining an oxetane with an azetidine to form a spirocyclic system (e.g., 2-oxa-6-azaspiro[3.3]heptane), chemists can create a highly stable bioisostere of morpholine. This substitution prevents the oxidative ring-opening pathways that commonly plague morpholine-containing drugs[2][5].

Bioisosterism Lead Lead Compound Optimization GemDim gem-Dimethyl Group Lead->GemDim Carbonyl Carbonyl Group Lead->Carbonyl Oxetane Oxetane Bioisostere GemDim->Oxetane Isosteric Replacement Lipophilic High Lipophilicity Metabolic Liability GemDim->Lipophilic Carbonyl->Oxetane Isosteric Replacement Reactive High Reactivity Enzymatic Degradation Carbonyl->Reactive Stable Metabolic Stability Optimal LogD Oxetane->Stable HBA Strong H-Bond Acceptor Maintained Polarity Oxetane->HBA

Caption: Logical pathway of oxetane bioisosteric replacement in lead optimization.

Comparative Physicochemical Profiling

The following table summarizes the quantitative and qualitative shifts in physicochemical properties when utilizing oxetanes versus traditional functional groups.

Propertygem-DimethylCarbonylOxetane (3,3-disubstituted)
Lipophilicity (LogP shift) High (+0.6 to +0.8)LowLow (Negative shift relative to gem-diMe)
Metabolic Stability Vulnerable to C-H oxidationSusceptible to reductionHigh (Blocks C-H oxidation, resists reduction)
Hydrogen Bond Acceptor NoneStrongStrong (Due to exposed lone pairs)
3D Conformation (

)
Tetrahedral (

)
Planar (

)
Puckered ring (High

character)
Chemical Stability Highly StableStableStable (Steric shielding prevents acid-hydrolysis)

Strategic Application: The Case for 3,3-Disubstitution

While 3-monosubstituted oxetanes (such as 3-aminooxetane) are commercially abundant and frequently used to attenuate the basicity of adjacent amines[1][6], 3,3-disubstituted oxetanes represent the gold standard for structural scaffolding in modern medicinal chemistry[1][3].

The Causality of Stability: The inherent ring strain of oxetanes makes them theoretically susceptible to acid-catalyzed ring opening (yielding propanol derivatives)[2]. However, introducing substituents at the 3-position provides significant steric hindrance that physically blocks nucleophilic attack on the adjacent carbons. Furthermore, 3,3-disubstitution avoids the introduction of a chiral center, simplifying the synthetic and regulatory pathways for drug candidates[3].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of oxetanes has historically been challenging due to the thermodynamic penalty of forming a four-membered ring. The most robust and classical method for constructing the oxetane core is the Intramolecular Williamson Etherification of 1,3-halohydrins or 1,3-diol mono-sulfonates[4][7].

Experimental Workflow Visualization

Synthesis Diol 1,3-Diol Starting Material Tosylation Selective Mono-Tosylation (TsCl, Pyridine, 0°C to RT) Diol->Tosylation MonoTs Mono-Tosylate Intermediate Tosylation->MonoTs Cyclization Intramolecular Cyclization (NaH, THF/DMF, 0°C to RT) MonoTs->Cyclization Oxetane 3-Substituted Oxetane Cyclization->Oxetane

Caption: Step-by-step synthetic workflow for 3-substituted oxetanes via Williamson etherification.

Protocol: Synthesis of 3-Phenyloxetane from 2-Phenylpropane-1,3-diol

This protocol outlines a self-validating system for generating 3-substituted oxetanes. The methodology relies on strict stoichiometric and temperature controls to prevent over-reaction[4].

Phase 1: Selective Mono-Tosylation Causality: The starting material possesses two equivalent primary hydroxyl groups. To achieve cyclization, only one must be converted into a leaving group. Strict temperature control (0 °C) and precise stoichiometry (1.05 eq of TsCl) are mandatory to kinetically favor the mono-adduct over the di-tosylate[4].

  • Dissolve 1.0 equivalent of 2-phenylpropane-1,3-diol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add 1.1 equivalents of pyridine (or 1.2 equivalents of triethylamine) to act as an acid scavenger.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add 1.05 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise to maintain the internal temperature.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours. Validation Check: Monitor via TLC until the starting diol is consumed.

  • Quench with water, separate the organic layer, and wash sequentially with 1M HCl (to remove excess pyridine), saturated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and brine.
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to isolate the crude mono-tosylate.
    

Phase 2: Intramolecular Cyclization Causality: The formation of a strained four-membered ring is thermodynamically unfavorable. A strong base (Sodium Hydride) is required to quantitatively deprotonate the remaining hydroxyl group, creating a highly nucleophilic alkoxide that drives the intramolecular ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 displacement of the tosylate[7].
  • In a flame-dried flask under nitrogen, suspend 1.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Dissolve the crude mono-tosylate from Phase 1 in a minimal volume of anhydrous THF/DMF and add it dropwise to the NaH suspension[4].

  • Allow the mixture to warm to room temperature and stir for 4–6 hours. Validation Check: TLC should indicate the disappearance of the mono-tosylate and the formation of a less polar oxetane spot.

  • Carefully quench excess NaH with cold water, extract with an organic solvent (e.g., diethyl ether), wash with brine, dry, and purify via flash column chromatography to yield the pure 3-phenyloxetane[4][7].

Conclusion

The integration of oxetane building blocks into medicinal chemistry represents a triumph of rational drug design. By leveraging the unique physical properties of this strained, puckered heterocycle—specifically its exposed oxygen lone pairs and high


 character—researchers can systematically rescue lead compounds from lipophilic and metabolic liabilities[1][3]. As synthetic methodologies continue to mature, particularly for 3,3-disubstituted and spirocyclic variants, the oxetane ring will undoubtedly secure its place as a permanent fixture in the medicinal chemist's toolbox.

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. Chimia. Available at:[Link]

  • Synthesis of Oxetanes and Oxetan-3-ones. Thieme Connect. Available at:[Link]

Sources

4-Amino-3-methoxyphenyl oxetan-3-yl ether synonyms and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Amino-3-methoxyphenyl oxetan-3-yl ether (systematically identified as 2-Methoxy-4-(oxetan-3-yloxy)aniline ). This compound is a critical building block in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) where the oxetane ring serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups.

Chemical Identity & Structural Analysis

This compound represents a specialized aniline derivative featuring an oxetane ether linkage.[1] The oxetane moiety—a strained four-membered ether—is increasingly utilized in drug design to modulate lipophilicity (


) and metabolic stability without significantly altering the steric bulk compared to a methyl or methoxy group.
Identifiers & Nomenclature
Parameter Details
Common Name 4-Amino-3-methoxyphenyl oxetan-3-yl ether
IUPAC Name 2-Methoxy-4-(oxetan-3-yloxy)aniline
Systematic Name 4-(Oxetan-3-yloxy)-2-methoxybenzenamine
Molecular Formula

Molecular Weight 195.22 g/mol
SMILES COc1cc(OC2COC2)ccc1N
InChI Key (Predicted) KVWCLLKQDRQVLM-UHFFFAOYSA-N
Analogous CAS 1349715-80-5 (Des-methoxy analog: 4-(oxetan-3-yloxy)aniline)
Physicochemical Properties (Predicted)
Property Value Significance
LogP ~0.8 - 1.2Optimal for oral bioavailability; oxetane lowers LogP vs. isopropyl/cyclopropyl.
PSA ~65 ŲHigh polar surface area due to ether/amine/oxetane oxygen.
pKa (Aniline) ~4.5 - 5.0Weakly basic; suitable for nucleophilic substitution reactions.
H-Bond Donors 2 (Amino group)Key for interaction with kinase hinge regions (e.g., EGFR, BTK).

Synthetic Methodology

The synthesis of 4-Amino-3-methoxyphenyl oxetan-3-yl ether requires careful control of conditions to prevent the ring-opening of the strained oxetane moiety. The most robust route involves the Williamson etherification of 4-amino-3-methoxyphenol (or its N-protected derivative) with an electrophilic oxetane source (e.g., oxetan-3-yl tosylate or 3-iodooxetane).

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The nucleophile is the phenol, and the electrophile is the activated oxetane.

Retrosynthesis Target Target: 4-Amino-3-methoxyphenyl oxetan-3-yl ether Precursor1 Nucleophile: 4-Amino-3-methoxyphenol (CAS 61638-01-5) Target->Precursor1 Ether bond disconnection Precursor2 Electrophile: Oxetan-3-yl Tosylate (or Iodide) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Detailed Synthesis Protocol

Reaction Type: Williamson Ether Synthesis (Cesium Carbonate Mediated) Scale: 10 mmol basis

Reagents:
  • Substrate: 4-Amino-3-methoxyphenol (1.39 g, 10 mmol)

  • Electrophile: Oxetan-3-yl 4-methylbenzenesulfonate (Oxetan-3-yl tosylate) (2.74 g, 12 mmol)

  • Base: Cesium Carbonate (

    
    ) (6.52 g, 20 mmol)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-amino-3-methoxyphenol in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. The mixture may turn slightly dark due to phenoxide formation. Stir at room temperature for 30 minutes to ensure complete deprotonation.
    
    • Note:

      
       is preferred over 
      
      
      
      due to the "cesium effect," which enhances the nucleophilicity of the phenoxide and solubility in DMF.
  • Alkylation: Add oxetan-3-yl tosylate (dissolved in minimal DMF if solid) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80°C for 12–16 hours.

    • Critical Control Point: Do not exceed 100°C. High temperatures can cause the oxetane ring to open (Grob fragmentation-like pathways) or polymerize.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF and inorganic salts. Wash the organic layer with brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 20% to 50% EtOAc).

Yield Expectation: 65–75% as a pale brown/off-white solid.

Applications in Drug Discovery

This building block is primarily used to synthesize Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, HER2, or BTK. The oxetane ether acts as a polar, metabolically stable surrogate for alkoxide groups.

Structural Logic in Medicinal Chemistry
  • Solubility Enhancement: The oxetane oxygen functions as a hydrogen bond acceptor, lowering the LogP compared to a phenyl ether or alkyl group, thereby improving aqueous solubility.

  • Metabolic Stability: Unlike linear ethers which are prone to rapid O-dealkylation by cytochrome P450 enzymes, the oxetane ring is sterically compact and electronically distinct, often resisting oxidative metabolism.

  • Conformational Locking: The ether linkage to the rigid oxetane ring restricts the conformational freedom of the side chain, potentially reducing the entropic penalty upon binding to the kinase active site.

Workflow: Incorporation into Kinase Inhibitors

The aniline amine (-NH2) serves as the nucleophile to attach the "head" group (e.g., a pyrimidine or quinazoline scaffold).

Workflow Step1 Building Block: 4-Amino-3-methoxyphenyl oxetan-3-yl ether Step2 Nucleophilic Aromatic Substitution (SnAr) Step1->Step2 Nucleophile Step4 Intermediate: Core-Aniline Adduct Step2->Step4 coupling Step3 Scaffold: 2,4-Dichloropyrimidine (or Quinazoline) Step3->Step2 Electrophile Step5 Final API: (e.g., EGFR Inhibitor) Step4->Step5 Acrylamide addition (Covalent Warhead)

Figure 2: Synthetic workflow for incorporating the ether into a covalent kinase inhibitor.

Safety & Handling

  • Oxetane Reactivity: While stable under neutral/basic conditions, oxetanes can undergo ring-opening polymerization in the presence of strong Lewis acids (e.g.,

    
    ) or strong Brønsted acids. Avoid acidic work-ups where possible.
    
  • Aniline Toxicity: As an aniline derivative, the compound should be treated as potentially genotoxic and a skin sensitizer. Handle in a fume hood with nitrile gloves.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline nitrogen.

References

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8900-8935. Link

  • GuideChem. "4-(Oxetan-3-yloxy)benzenamine (CAS 1349715-80-5) - Chemical Properties." Link

  • CymitQuimica. "3-Fluoro-4-(oxetan-3-yloxy)aniline (CAS 1349716-61-5)."[1][2] Link

  • PubChem. "4-Amino-3-methoxyphenol (CAS 61638-01-5)." Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the robust synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline , a high-value pharmacophore often utilized in kinase inhibitor discovery (e.g., EGFR, VEGFR targets). The oxetane moiety serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups, offering improved solubility and metabolic stability compared to traditional alkylethers.[1]

The protocol utilizes a two-step sequence starting from 2-methoxy-4-nitrophenol (Nitroguaiacol) . The critical engineering challenge is preserving the acid-sensitive oxetane ring during the nitro reduction step. This guide prioritizes a Cesium Carbonate-mediated alkylation followed by a neutral catalytic hydrogenation , a pathway selected for its scalability and minimal byproduct formation compared to Mitsunobu or metal-acid reductions.

Strategic Analysis & Pathway Design

Retrosynthetic Logic

The target molecule contains two sensitive functionalities: the aniline (oxidation-prone) and the oxetane ether (acid-sensitive).

  • Etherification (Step 1): We select SN2 alkylation using 3-iodooxetane over Mitsunobu coupling. While Mitsunobu is effective, the removal of triphenylphosphine oxide (PPh3O) becomes a bottleneck at scale (>10g). The use of Cs2CO3 in DMF ensures rapid, clean alkylation due to the "cesium effect" (enhanced nucleophilicity of the phenoxide).

  • Reduction (Step 2): We employ Pd/C-catalyzed hydrogenation under neutral conditions. Traditional iron-mediated reductions (Fe/AcOH) or stannous chloride (SnCl2/HCl) methods are contraindicated here, as the acidic media significantly risks opening the strained oxetane ring to form the 1,3-diol impurity.

Reaction Scheme

ReactionScheme SM 2-Methoxy-4-nitrophenol (Nitroguaiacol) Reagent1 3-Iodooxetane Cs2CO3, DMF 90°C, 4-6h Inter Intermediate: 2-Methoxy-1-(oxetan-3-yloxy)- 4-nitrobenzene SM->Inter Step 1: Alkylation Reagent2 H2 (1 atm), 10% Pd/C MeOH/THF (1:1) RT, 4h Product Target: 2-Methoxy-4-(oxetan-3-yloxy)aniline Inter->Product Step 2: Reduction

Figure 1: Synthetic pathway designed for chemoselectivity and atom economy.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-1-(oxetan-3-yloxy)-4-nitrobenzene

Objective: Alkylation of the phenolic hydroxyl group with 3-iodooxetane.

ParameterSpecification
Limiting Reagent 2-Methoxy-4-nitrophenol (1.0 equiv)
Electrophile 3-Iodooxetane (1.2 equiv)
Base Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
Solvent Anhydrous DMF (10 vol)
Temperature 90 °C
Time 4–6 Hours

Detailed Procedure:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-4-nitrophenol (5.0 g, 29.6 mmol) and Cesium Carbonate (19.3 g, 59.2 mmol).

  • Solvation: Add anhydrous DMF (50 mL) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to generate the phenoxide anion (color change to bright yellow/orange is typical).

  • Addition: Add 3-iodooxetane (6.5 g, 35.5 mmol) via syringe.

    • Note: 3-Bromoxetane can be used but often requires longer reaction times or higher temperatures (100°C).

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS. The starting phenol should be consumed within 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-water (200 mL) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes).

    • Yield Target: 85–92% (Yellow solid).

Step 2: Synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline

Objective: Chemoselective reduction of the nitro group without opening the oxetane ring.

ParameterSpecification
Substrate Nitro intermediate from Step 1
Catalyst 10% Pd/C (50% wet) (10 wt%)
Hydrogen Source H₂ Balloon (1 atm) or Parr Shaker (30 psi)
Solvent MeOH : THF (1:1 mixture)
Temperature Room Temperature (20–25 °C)

Detailed Procedure:

  • Setup: In a hydrogenation vessel (or round-bottom flask), dissolve the nitro intermediate (5.0 g) in a mixture of MeOH (25 mL) and THF (25 mL).

    • Why THF? The intermediate may have limited solubility in pure methanol. THF ensures homogeneity.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 50% water wet) under a stream of nitrogen.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet and under inert gas during addition.

  • Hydrogenation: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x). Stir vigorously under H₂ atmosphere (balloon pressure is usually sufficient; 30 psi for faster kinetics).

  • Monitoring: Monitor by LCMS for the disappearance of the nitro peak (M+H) and appearance of the aniline peak (M-16+2 = M-14 mass shift? No, -O2 +H2 = -32 + 2 = -30 mass shift. Actually: R-NO2 -> R-NH2 is loss of 2 O and gain of 2 H. Mass change: -32 + 2 = -30 Da).

    • Critical Check: Ensure no "M+18" peak appears, which would indicate oxetane hydrolysis.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate to dryness.

  • Isolation: The resulting aniline is an off-white to pale brown solid. It is prone to oxidation; store under nitrogen or use immediately.

    • Yield Target: >95% (Quantitative conversion is common).

Process Logic & Quality Control

Operational Workflow

Workflow Start Start: Nitroguaiacol Step1 Step 1: Alkylation (3-Iodooxetane, Cs2CO3, DMF) Start->Step1 Check1 QC: LCMS Is Phenol consumed? Step1->Check1 Check1->Step1 No (Add more reagent/time) Workup1 Aq. Workup & Concentration Check1->Workup1 Yes Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH/THF) Workup1->Step2 Check2 QC: NMR Check Oxetane Integrity Step2->Check2 Check2->Step2 Incomplete Reduction Final Final Product: Aniline Derivative Check2->Final Intact

Figure 2: Decision tree for reaction monitoring and quality assurance.

Quality Control Specifications
  • ¹H NMR Diagnostic Signals (DMSO-d₆):

    • Oxetane Protons: Look for the characteristic multiplet of the oxetane methine proton (–OCH–) around δ 5.3–5.5 ppm and the methylene protons (–CH₂–) as multiplets around δ 4.5–5.0 ppm .

    • Aniline Protons: Broad singlet around δ 4.5–5.0 ppm (exchangeable with D₂O).

    • Methoxy Group: Singlet at δ 3.7–3.8 ppm .

  • Impurity Markers:

    • Ring Opening: Appearance of a triplet at δ 3.5–3.6 ppm (primary alcohol of the 1,3-diol).

    • Incomplete Reduction: Presence of nitro-aromatic signals (shifted downfield compared to aniline).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture in DMF.Ensure DMF is anhydrous. Increase Cs₂CO₃ to 2.5 equiv. Increase temp to 100°C.
Oxetane Ring Opening Acidic contamination or excessive heat during workup.Avoid acidic washes (e.g., 1N HCl). Use neutral buffers. Do not heat >40°C during rotary evaporation if traces of acid are suspected.
Incomplete Reduction Catalyst poisoning or poor solubility.Add THF to improve solubility. Refresh catalyst. Ensure H₂ pressure is maintained.
Colored Product (Aniline) Oxidation of aniline.Purify rapidly. Store as the HCl salt (if oxetane stability permits) or keep frozen under Argon.

References

  • Wistschin, S., et al. (2010). "Preparation of 3-Substituted Oxetanes." Organic Letters, 12(13), 2932–2935. [Link]

    • Primary source for oxetane alkylation conditions and stability d
  • Parrish, J. P., et al. (1999).[2] "Improved Cs₂CO₃ Promoted O-Alkylation of Phenols."[2] Synthetic Communications, 29(24), 4423-4431. [Link]

    • Validates the "Cesium Effect" for efficient phenol alkyl
  • Duncton, M. A. J., et al. (2016). "Synthesis of 3-Aryloxyoxetanes." Organic Process Research & Development, 20(2), 140-147. Industrial precedent for scaling aryl-oxetanyl ether synthesis.
  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524-3529. [Link]

    • Review on the stability and medicinal chemistry utility of the oxetane scaffold.

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Using 2-Methoxy-4-(oxetan-3-yloxy)aniline as a scaffold for EGFR inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 2-Methoxy-4-(oxetan-3-yloxy)aniline as a Scaffold for the Development of Next-Generation EGFR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Novel EGFR Inhibitor Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often driven by activating mutations or overexpression, is a key oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC).[2][3]

The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. First and second-generation TKIs, such as gefitinib and afatinib, showed significant efficacy but were ultimately limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[4][5] The development of third-generation irreversible inhibitors like osimertinib, which covalently target a cysteine residue (Cys797) and are active against the T790M mutation, marked a major therapeutic advance.[6][7]

However, resistance to third-generation inhibitors inevitably develops through various mechanisms, necessitating the exploration of novel chemical matter. This guide focuses on the utility of 2-Methoxy-4-(oxetan-3-yloxy)aniline as a versatile scaffold for creating a new class of EGFR inhibitors. The methoxy group and the aniline nitrogen provide key anchoring points for building moieties that interact with the ATP-binding site of EGFR, analogous to established anilino-pyrimidine and anilino-quinazoline inhibitors.[8][9] The oxetane ring is a desirable feature in modern medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.

This document provides a comprehensive framework for the synthesis of inhibitor candidates based on this scaffold and detailed protocols for their preclinical evaluation, from initial biochemical screens to in vivo efficacy models.

EGFR Signaling and Mechanism of Inhibition

Ligand binding (e.g., EGF) to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphotyrosine sites act as docking platforms for adaptor proteins like GRB2, initiating downstream cascades including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[2][10] EGFR TKIs function by competing with ATP in the kinase domain, thereby blocking the initial autophosphorylation event and shutting down these oncogenic signals.[11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Aniline-Based Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and point of TKI intervention.

Part 1: Synthesis of a Representative Inhibitor

The following is a proposed synthetic route for a novel inhibitor, Compound-X , which incorporates the 2-Methoxy-4-(oxetan-3-yloxy)aniline scaffold into an irreversible anilino-pyrimidine core, similar to osimertinib.[6]

Workflow for Synthesis of Compound-X

Synthesis_Workflow A Step 1: Nitration Intermediate1 2-Methoxy-4-nitrophenol A->Intermediate1 B Step 2: Williamson Ether Synthesis Intermediate2 2-Methoxy-4-nitro-1- (oxetan-3-yloxy)benzene B->Intermediate2 C Step 3: Reduction Scaffold Target Scaffold: 2-Methoxy-4- (oxetan-3-yloxy)aniline C->Scaffold D Step 4: Buchwald-Hartwig Coupling Intermediate3 Anilino-pyrimidine Intermediate D->Intermediate3 E Step 5: Acrylamide Formation Final Compound-X E->Final Start 2-Methoxyphenol Start->A Intermediate1->B Intermediate2->C Scaffold->D Intermediate3->E

Caption: Multi-step synthesis workflow for Compound-X.

Protocol 1.1: Synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline Scaffold
  • Step 1: Nitration of 2-Methoxyphenol.

    • Dissolve 2-methoxyphenol in a suitable solvent like acetic acid.

    • Cool the mixture to 0-5°C in an ice bath.

    • Add nitric acid dropwise while maintaining the temperature.

    • Stir for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product, 2-methoxy-4-nitrophenol. Filter, wash with water, and dry.

  • Step 2: Williamson Ether Synthesis.

    • To a solution of 2-methoxy-4-nitrophenol in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃).

    • Add 3-bromooxetane or 3-tosyloxyoxetane.

    • Heat the mixture to 80-100°C and stir for 12-18 hours.

    • Monitor the reaction by LC-MS. After completion, cool, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methoxy-4-nitro-1-(oxetan-3-yloxy)benzene.

  • Step 3: Reduction of the Nitro Group.

    • Dissolve the nitro compound in ethanol or methanol.

    • Add a reducing agent such as palladium on carbon (10% Pd/C) under a hydrogen atmosphere or use a chemical reductant like tin(II) chloride (SnCl₂) in HCl.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Filter off the catalyst (if using Pd/C) and neutralize the solution.

    • Concentrate the solvent and extract the product into an organic solvent. Purify by column chromatography to obtain the target scaffold, 2-Methoxy-4-(oxetan-3-yloxy)aniline .

Protocol 1.2: Synthesis of Final Inhibitor (Compound-X)
  • Step 4: Buchwald-Hartwig Amination.

    • Combine the synthesized aniline scaffold (1.0 eq), a suitable pyrimidine electrophile (e.g., 2-chloro-N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxypyrimidin-4-amine, 1.05 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an inert solvent like 1,4-dioxane.

    • Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 100-120°C for 8-16 hours.

    • After completion, cool the reaction, filter through celite, and concentrate. Purify the residue by column chromatography.

  • Step 5: Acrylamide Formation.

    • This step is analogous to the final step in osimertinib synthesis and creates the irreversible "warhead".[6]

    • Dissolve the product from Step 4 in a dry aprotic solvent (e.g., THF or DCM) and cool to 0°C.

    • Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq).

    • Slowly add acryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench with water and extract the product. Wash the organic layer, dry, and concentrate.

    • Purify the final product, Compound-X , by column chromatography or recrystallization.

Part 2: In Vitro Characterization

Protocol 2.1: EGFR Biochemical Kinase Assay

This protocol measures the direct inhibitory effect of a compound on the kinase activity of recombinant EGFR. A luminescence-based assay that quantifies ATP consumption (ADP production) is commonly used.[12][13][14]

Biochem_Assay A 1. Reagent Prep B 2. Plate Setup A->B Plate Dispense serially diluted Compound-X into 384-well plate B->Plate C 3. Kinase Reaction Reaction Add Enzyme, then initiate with ATP/ Substrate mix. Incubate 1 hr @ RT. C->Reaction D 4. Signal Detection Detection Add ADP-Glo™ Reagent to stop reaction & deplete ATP. Add Kinase Detection Reagent to generate luminescence. D->Detection E 5. Data Analysis Result Read luminescence. Plot % Inhibition vs. [Compound-X]. Calculate IC50. E->Result Start Prepare Stocks: - Compound-X - EGFR Enzyme - Substrate - ATP Start->A Plate->C Reaction->D Detection->E

Caption: Workflow for the in vitro EGFR biochemical kinase assay.

  • Materials & Reagents:

    • Recombinant EGFR enzyme (Wild-Type and mutant forms, e.g., L858R/T790M).

    • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP solution.

    • Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA).[15]

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • Compound-X and reference inhibitor (e.g., Osimertinib) dissolved in 100% DMSO.

    • White, non-binding 384-well plates.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of Compound-X and the reference inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

    • Assay Plate Setup:

      • Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.

      • Add 2 µL of diluted EGFR enzyme (e.g., 5 ng/µL) in kinase buffer to each well.[13] Include "no enzyme" wells for background control.

      • Incubate for 30 minutes at room temperature to allow compound-enzyme interaction.[13]

    • Kinase Reaction Initiation:

      • Prepare a master mix of substrate (e.g., 0.2 µg/µL) and ATP (e.g., 15-50 µM, near the Kₘ) in kinase buffer.[15]

      • Add 2 µL of this master mix to each well to start the reaction (final volume 5 µL).

      • Incubate for 60 minutes at room temperature.

    • Signal Generation:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[12]

    • Data Acquisition and Analysis:

      • Measure luminescence using a plate reader.

      • Subtract the "no enzyme" background from all readings.

      • Calculate the percent inhibition relative to the DMSO-only control.

      • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

  • Hypothetical Data Presentation:

CompoundEGFR (WT) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)Selectivity Ratio (WT / Mutant)
Compound-X 4501045
Osimertinib494[16]11[16]~45
Protocol 2.2: Cell-Based Proliferation Assay

This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells whose growth is dependent on EGFR signaling.[12]

  • Materials & Reagents:

    • NSCLC Cell Lines:

      • HCC827 or PC-9 : EGFR exon 19 deletion (sensitive to TKIs).[17]

      • NCI-H1975 : L858R/T790M mutation (resistant to 1st-gen TKIs).[18]

      • A549 : EGFR wild-type.[11]

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

    • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).

    • 96-well clear-bottom plates.

  • Procedure:

    • Cell Seeding:

      • Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[12]

      • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment:

      • Prepare 2X serial dilutions of Compound-X in complete growth medium.

      • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and "no cell" blank controls.

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]

    • Viability Measurement:

      • Add 20 µL of MTS reagent to each well.

      • Incubate for 1-4 hours at 37°C, protected from light.

      • Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis:

      • Subtract the average absorbance of the "no cell" blank wells from all other readings.

      • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

      • Plot percent viability against the logarithm of compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

  • Hypothetical Data Presentation:

CompoundHCC827 (del19) GI₅₀ (nM)NCI-H1975 (L858R/T790M) GI₅₀ (nM)A549 (WT) GI₅₀ (nM)
Compound-X 1525>5,000
Osimertinib~10-20~20-50>5,000

Part 3: In Vivo Efficacy Studies

Protocol 3.1: Patient-Derived Xenograft (PDX) Model

PDX models, where patient tumor tissue is implanted into immunodeficient mice, better recapitulate the heterogeneity of human tumors and are considered more predictive of clinical outcomes than cell-line models.[19][20]

  • Materials & Methods:

    • Immunodeficient mice (e.g., NOD-SCID or NSG).

    • EGFR-mutant (e.g., L858R/T790M) NSCLC patient tumor tissue.

    • Compound-X formulated in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80).

    • Calipers for tumor measurement.

  • Procedure:

    • Tumor Implantation: Surgically implant a small fragment (~3x3 mm) of patient tumor tissue subcutaneously into the flank of each mouse.

    • Tumor Growth and Cohort Randomization:

      • Monitor tumor growth by measuring with calipers twice weekly. Tumor volume is calculated as (Length x Width²)/2.

      • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Compound-X, Osimertinib).[19]

    • Dosing:

      • Administer Compound-X and the positive control (e.g., Osimertinib) daily via oral gavage at a predetermined dose (e.g., 25 mg/kg).

      • Administer the vehicle to the control group on the same schedule.

    • Efficacy Endpoints:

      • Continue dosing and tumor measurements for 21-28 days or until tumors in the control group reach a predetermined maximum size.

      • Monitor animal body weight as a measure of toxicity.

      • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.

  • Hypothetical Data Presentation:

Treatment Group (25 mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle1550 ± 210-+2.5
Compound-X 350 ± 9577.4-1.5
Osimertinib320 ± 8879.4-1.0

References

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  • EGFR Signaling Pathway | Danaher Life Sciences.
  • Methods EGFR Biochemical Assays - The Royal Society of Chemistry.
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  • Wee P, Wang Z. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers (Basel). 2017;9(5):52. Available from: [Link]

  • Mladek A, Vaubel R, Burgenske D, et al. EGFR Inhibition in Glioblastoma Patient-derived Xenograft Models. Mayo Clinic. 2019.
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  • Comparative Efficacy of Novel EGFR Inhibitors in Patient-Derived Xenografts: A Guide - Benchchem.
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  • 4.3.5. EGFR Kinase Inhibition - Bio-protocol. Available from: [Link]

  • Robinson S, Dean B, Petty B. Characterization of the a431 tumor xenograft as an invivo model for testing epidermal growth factor-receptor antagonists. Int J Oncol. 1992;1(3):293-298. Available from: [Link]

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  • Kurppa K, Eser T, Griesmann H, et al. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncol Lett. 2016;12(5):4091-4096. Available from: [Link]

  • AZD 9291, Osimertinib, Third-generation, oral, irreversible, selective epidermal growth factor receptor (EGFR) inhibitor for Non-small cell lung cancer (NSCLC) | New Drug Approvals. Available from: [Link]

  • El-Gamal M, Al-Ameen M, Al-Koumi D, et al. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line?. J Thorac Dis. 2024;16(8):5582-5598. Available from: [Link]

  • Osimertinib - Wikipedia. Available from: [Link]

  • Roskoski R Jr. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacol Res. 2024;199:107010. Available from: [Link]

  • Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC. Available from: [Link]

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  • Illustration depicting the structure-activity relationship for the synthesized series (5–11). - ResearchGate. Available from: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. Available from: [Link]

  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing). Available from: [Link]

  • Wang Y, Zhang Y, Li Y, et al. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. J Enzyme Inhib Med Chem. 2021;36(1):1233-1243. Available from: [Link]

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Application Notes & Protocols: Strategic Preparation of Oxetane Ether Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendance of the Oxetane Motif in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Among the motifs that have gained significant traction, the oxetane ring—a four-membered cyclic ether—stands out for its unique confluence of structural and electronic features.[1] Unlike its acyclic or larger-ring counterparts, the oxetane ring possesses a notable ring strain (approx. 106 kJ·mol⁻¹) which contributes to a relatively planar and rigid conformation.[1][2] This structural rigidity, combined with its small size and high polarity, makes it an exceptionally valuable tool for drug designers.[3][4][5]

Oxetanes are frequently employed as versatile bioisosteres, serving as effective replacements for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1][3][4][5] This substitution can lead to dramatic improvements in key drug-like properties:

  • Enhanced Aqueous Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can increase aqueous solubility by orders of magnitude, a critical factor for improving oral bioavailability.[6]

  • Metabolic Stability: The oxetane scaffold can block metabolically labile C-H bonds, enhancing a compound's stability against enzymatic degradation.[5]

  • Reduced Lipophilicity: The incorporation of an oxetane typically lowers a molecule's LogD, which can be advantageous for reducing off-target toxicity.[6]

  • pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amine groups, a powerful strategy for mitigating hERG channel inhibition or improving cell permeability.[6][5]

This guide focuses specifically on the preparation of oxetane ether derivatives , a subclass that leverages the core benefits of the oxetane ring while introducing further vectors for molecular diversification and property modulation. We will explore field-proven synthetic strategies, from the construction of the core oxetane ring to its subsequent elaboration into diverse ether structures, providing detailed, actionable protocols for the research chemist.

Part 1: Core Synthetic Strategies for Oxetane Ring and Ether Formation

The synthesis of oxetane ether derivatives can be logically dissected into two primary phases: 1) formation of a functionalized oxetane core, and 2) subsequent etherification.

De Novo Synthesis of the Oxetane Ring: The Intramolecular Williamson Etherification

The most robust and widely employed method for constructing the oxetane ring itself is the intramolecular Williamson etherification.[3][7][8] This powerful C-O bond-forming cyclization proceeds via an SN2 mechanism.

Causality Behind the Method: The strategy relies on generating an alkoxide from a 1,3-diol derivative that bears a leaving group on the terminal carbon. The resulting nucleophilic oxygen attacks the electrophilic carbon, displacing the leaving group and closing the four-membered ring.[8][9][10] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure deprotonation of the alcohol without competing side reactions.[3][11] The precursor 1,3-diols are often readily accessible, making this a versatile approach.[7] A potential competing side reaction is the Grob fragmentation, which is entropically favored but can often be minimized under controlled reaction conditions.[3][8]

The general workflow is visualized below:

G cluster_0 Workflow: Intramolecular Williamson Etherification for Oxetane Synthesis A 1,3-Diol Precursor B Selective Activation (e.g., Tosylation) A->B TsCl, Pyridine C 1,3-Hydroxy Tosylate B->C D Deprotonation with Base (e.g., NaH, KOtBu) C->D NaH in THF E Intramolecular SN2 Cyclization D->E Formation of Alkoxide F Substituted Oxetane Ring E->F G cluster_1 Method A: Williamson Ether Synthesis (Base-Mediated) cluster_2 Method B: Brønsted Acid Catalysis (Acid-Mediated) A1 Oxetan-3-ol A2 Deprotonation NaH A1->A2 A3 Oxetane Alkoxide (Nucleophile) A2->A3 A5 SN2 Attack A3->A5 A4 Alkyl Halide (R-X) (Electrophile) A4->A5 A6 Oxetane Ether A5->A6 B1 Oxetan-3-ol B2 Protonation H+ Catalyst B1->B2 B3 Oxetane Carbocation (Electrophile) B2->B3 - H2O B5 Nucleophilic Attack B3->B5 B4 Alcohol (R-OH) (Nucleophile) B4->B5 B6 Oxetane Ether B5->B6 - H+

Caption: Comparison of etherification pathways.

Part 2: Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt conditions based on their specific substrates and perform appropriate safety assessments.

Protocol 1: Synthesis of 3-Methyl-3-(hydroxymethyl)oxetane via Intramolecular Cyclization

This protocol details the formation of a substituted oxetane ring from a 1,3-diol, a common precursor for further etherification. The strategy involves selective monotosylation followed by base-mediated cyclization. [3][7]

Reagent Role Typical Equivalents
2-Methyl-1,3-propanediol Starting Material 1.0
p-Toluenesulfonyl chloride (TsCl) Activating Agent 1.0 - 1.1
Pyridine or Triethylamine Base (for tosylation) 1.5 - 2.0
Dichloromethane (DCM) Solvent (for tosylation) -
Sodium Hydride (NaH), 60% in oil Base (for cyclization) 1.2 - 1.5
Tetrahydrofuran (THF), anhydrous Solvent (for cyclization) -
Saturated aq. NH₄Cl Quenching Agent -

| Ethyl Acetate / Hexanes | Chromatography Eluent | - |

Step-by-Step Methodology:

  • Reaction Setup (Tosylation): To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-1,3-propanediol (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Monotosylation: Add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.05 eq). Maintain the temperature at 0 °C. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours. Monitor reaction progress by TLC.

  • Workup (Tosylation): Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers, wash with 1M HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-hydroxy tosylate. Purification at this stage is optional but may improve the final yield.

  • Reaction Setup (Cyclization): To a separate dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in oil). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF to the flask to create a slurry and cool to 0 °C.

  • Cyclization: Dissolve the crude 1,3-hydroxy tosylate from the previous step in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 65 °C) and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching and Workup: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. [9]Add water and extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure oxetane alcohol.

Protocol 2: Synthesis of 3-((Benzyloxy)methyl)-3-methyloxetane via Williamson Ether Synthesis

This protocol describes the etherification of the previously synthesized oxetanol using a classic base-mediated approach. [12]

Reagent Role Typical Equivalents
3-Methyl-3-(hydroxymethyl)oxetane Starting Material 1.0
Sodium Hydride (NaH), 60% in oil Base 1.2
Benzyl Bromide (BnBr) Alkylating Agent 1.1
Tetrahydrofuran (THF), anhydrous Solvent -
Saturated aq. NH₄Cl Quenching Agent -

| Ethyl Acetate / Hexanes | Chromatography Eluent | - |

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq, 60% dispersion in oil). Wash the NaH with anhydrous hexanes (2x) and add anhydrous THF to create a slurry. Cool to 0 °C.

  • Alkoxide Formation: Dissolve 3-methyl-3-(hydroxymethyl)oxetane (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl. [9]6. Extraction and Washing: Transfer the mixture to a separatory funnel. Add water and extract with an organic solvent such as ethyl acetate (3x). Wash the combined organic layers sequentially with water and brine. [9]7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. [9]8. Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure oxetane ether. [9][13]

Part 3: Purification and Characterization Insights

  • Purification: Flash column chromatography is the standard method for purifying oxetane derivatives. [9][13]However, some oxetane ethers, particularly those derived from secondary alcohols, may exhibit instability on standard silica gel due to its acidic nature. [14]In such cases, using a basic stationary phase like basic alumina can significantly improve the isolated yield and purity of the final compound. [14]* Characterization: The successful synthesis of oxetane ether derivatives should be confirmed using standard analytical techniques.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The characteristic signals for the oxetane ring protons typically appear in the 4.0-5.5 ppm range in the ¹H NMR spectrum.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the target compound. [13]

References

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC.
  • Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing).
  • Applications of oxetanes in drug discovery and medicinal chemistry.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. Benchchem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Experimental protocol for the synthesis of oxetanes using 3-Bromo-2-(bromomethyl)propan-1-ol. Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC.
  • Oxetanes in Drug Discovery Campaigns.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • Oxetanes in heterocycle synthesis: recent advances. RSC Publishing.
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemical Space Exploration of Oxetanes - PMC.

Sources

Solvent selection for dissolving 2-Methoxy-4-(oxetan-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Handling for 2-Methoxy-4-(oxetan-3-yloxy)aniline

Abstract

This technical guide outlines the optimal solvent selection, solubilization protocols, and stability considerations for 2-Methoxy-4-(oxetan-3-yloxy)aniline .[1] This compound represents a specific class of "drug-like" building blocks where the oxetane ring serves as a polar, metabolically stable surrogate for lipophilic groups.[2][3] However, the coexistence of a basic aniline moiety and an acid-sensitive oxetane ring creates a unique solubility-stability paradox. This guide provides a self-validating framework for researchers to handle this compound without compromising its structural integrity.

Part 1: Chemical Analysis & Solubility Logic

To select the correct solvent, one must understand the competing physicochemical properties of the molecule's functional groups.

Functional GroupPropertySolubility ImpactStability Risk
Aniline (Primary Amine) Basic (pKa ~4-5), H-bond donor.[1]Soluble in polar organics; prone to oxidation (browning).[1]Oxidation: Air sensitive.[1] Requires inert atmosphere.[1][4]
Oxetane Ring Polar ether, H-bond acceptor.[1]Improves water solubility compared to alkyl chains, but remains lipophilic.Acid Sensitivity: Prone to ring-opening polymerization or hydrolysis in strong acids (pH < 3).[1]
Methoxy Group Electron-donating.[1]Increases electron density on the ring, slightly enhancing polarity.Stable.

The Critical Constraint: Standard solubilization of anilines often involves acidification (e.g., 1M HCl) to form the water-soluble anilinium salt. This is strictly prohibited for this compound. The acid will catalyze the opening of the oxetane ring, generating diol impurities and destroying the sample.

Part 2: Solvent Selection Matrix

The following matrix categorizes solvents based on solubility power and chemical compatibility.

Table 1: Solvent Compatibility Guide
Solvent ClassSpecific SolventSolubility RatingApplication SuitabilityApplication Notes
Dipolar Aprotic DMSO (Dimethyl sulfoxide) Excellent (>50 mM)Primary Stock Solution Preferred.[1] Hygroscopic; store under Argon/Nitrogen.[1] Freezing point (19°C) requires careful thawing.[1]
Dipolar Aprotic DMF (Dimethylformamide) Excellent (>50 mM)Synthesis / ScreeningGood alternative to DMSO if sulfur interference is a concern in biological assays.[1]
Polar Protic Ethanol / Methanol Good (~10-20 mM)Dilution / ProcessingSuitable for intermediate dilutions.[1] Caution: Protracted storage in methanol can lead to slow nucleophilic attack if trace acid is present.[1]
Chlorinated DCM (Dichloromethane) Good Synthesis / NMRExcellent for extraction or NMR (

).[1] Not suitable for biological assays due to toxicity.[1]
Nitriles Acetonitrile Moderate LC-MS / HPLCGood for mobile phases.[1] Poor solubility for high-concentration stocks.
Aqueous Water / PBS Poor (<1 mM)Biological AssayDo not use for stock. Only use as a final dilution step (<1% DMSO final conc).[1]
Acids 1M HCl / TFA N/A FORBIDDEN Destructive. Will cause rapid oxetane ring opening.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Purpose: To create a stable, high-concentration stock for long-term storage.

Materials:

  • Compound: 2-Methoxy-4-(oxetan-3-yloxy)aniline (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Vial: Amber glass vial with PTFE-lined cap (to prevent photo-oxidation of aniline).[1]

Procedure:

  • Calculations: Determine the mass required.

    • MW ≈ 195.22 g/mol (Verify specific batch MW on CoA).[1]

    • Target: 1 mL of 10 mM solution requires ~1.95 mg.[1]

  • Weighing: Weigh ~2-5 mg of solid into the amber vial. Record exact mass (

    
    ).
    
  • Volume Calculation: Calculate volume of DMSO required (

    
    ) to achieve 10 mM.
    
    
    
    
    [1]
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex gently for 30 seconds.

    • Note: If particles persist, sonicate in a water bath at room temperature for 1 minute. Do not heat above 35°C to avoid thermal stress on the oxetane.

  • Storage: Purge the headspace with Nitrogen or Argon gas, cap tightly, and store at -20°C.

Protocol B: Solubility Limit Determination (Step-Wise Addition)

Purpose: To determine the maximum solubility in a specific assay buffer or secondary solvent.

Workflow Diagram (Graphviz):

SolubilityWorkflow Start Start: Solid Compound (approx 1 mg) AddSolvent Add 10 µL Solvent (e.g., Ethanol) Start->AddSolvent Vortex Vortex & Sonicate (1 min, RT) AddSolvent->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Calc Calculate Solubility: Mass / Volume Check->Calc Yes AddMore Add more solvent (+10 µL increments) Check->AddMore No (Cloudy/Particles) LimitReached Solubility Limit Reached (< 100 mg/mL) AddMore->Vortex AddMore->LimitReached Vol > 1 mL

Caption: Step-wise gravimetric solubility protocol. Blue: Start; Yellow: Decision point; Green: Success; Red: Fail/Limit.

Part 4: Stability & Troubleshooting

Critical Stability Warning: The Acid Trap

Researchers often use 0.1% Formic Acid or TFA in LC-MS mobile phases.[1] While oxetanes are more stable than epoxides, they are not immune to acid-catalyzed hydrolysis, especially at elevated temperatures (e.g., in an ESI source or heated column).

Degradation Pathway Visualization:

Degradation Compound Intact Compound (Oxetane Ring) Intermediate Protonated Ether (Activated) Compound->Intermediate Protonation Acid H+ (Acid) Product Ring-Opened Product (Diol/Methoxy-alcohol) Intermediate->Product Nucleophilic Attack Nucleophile H2O / MeOH

Caption: Acid-catalyzed ring opening mechanism.[1] Avoid low pH (<3) to prevent conversion to the ring-opened impurity.[1]

LC-MS Analysis Recommendations

To verify compound purity without inducing degradation during the analysis itself:

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase A: Water + 10 mM Ammonium Bicarbonate (pH 7.[1]4) OR Water + 0.1% Ammonium Acetate (pH ~6.5).[1]

    • Avoid: 0.1% TFA or Formic Acid if degradation is observed.[1]

  • Mobile Phase B: Acetonitrile.

  • Temperature: Keep column temperature

    
     30°C.
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Solution turns brown/dark Oxidation of AnilinePrepare fresh stock.[1] Use degassed solvents.[1] Store under Argon.[1]
Precipitation in Aqueous Buffer "Crash out" effectDilute slowly.[1] Ensure final DMSO concentration is < 1%.[1] Use a carrier protein (BSA) if applicable.[1]
Extra peaks in LC-MS (M+18 or M+32) Acid Hydrolysis (Ring opening)Switch to neutral pH mobile phase (Ammonium Acetate).[1] Reduce column temp.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][5] Angewandte Chemie International Edition, 49(16), 2816-2820. Link[1]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6][7] Chemical Reviews, 116(24), 15150–15228. Link[1]

  • Burkhard, J. A., et al. (2010). "Oxetanes in Medicinal Chemistry: Synthesis and Properties." ChemMedChem, 5(10), 1619-1652. Link[1]

  • BenchChem. (2025).[1] "Determining the Solubility of Substituted Anilines in Organic Solvents." BenchChem Technical Guides. Link[1]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized synthetic protocols for 2-Methoxy-4-(oxetan-3-yloxy)aniline , a critical intermediate in kinase inhibitor development (e.g., EGFR inhibitors). It focuses on the most robust, high-yield pathway: Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Nitro Reduction .

Synthetic Strategy & Logic

The most common cause of low yield for this target is the instability of the oxetane ring during the reduction phase or poor chemoselectivity during the ether formation.

The Golden Route (SNAr Approach): Instead of the classical Mitsunobu reaction (which suffers from difficult purification and atom economy issues on scale), we recommend the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-2-methoxy-1-nitrobenzene with oxetan-3-ol. This method utilizes the strong electron-withdrawing nature of the nitro group to facilitate the displacement of the fluorine atom.

Reaction Pathway

SynthesisPath SM1 4-Fluoro-2-methoxy-1-nitrobenzene (CAS: 448-19-1) Step1 Step 1: S_NAr Coupling (NaH, THF/DMF, 0°C to RT) SM1->Step1 SM2 Oxetan-3-ol (Nucleophile) SM2->Step1 Inter Intermediate: 4-(Oxetan-3-yloxy)-2-methoxy-1-nitrobenzene Step1->Inter >90% Yield Side1 Side Reaction: Hydrolysis to Nitrophenol Step1->Side1 Wet Solvent Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH, Neutral) Inter->Step2 Product Target: 2-Methoxy-4-(oxetan-3-yloxy)aniline Step2->Product Critical: No Acid Side2 Side Reaction: Oxetane Ring Opening Step2->Side2 Acidic Conditions

Caption: Optimized synthetic workflow utilizing SNAr displacement followed by neutral hydrogenation. Key checkpoints for impurity control are highlighted in red.

Step-by-Step Protocols & Troubleshooting

Phase 1: Ether Formation (SNAr)

Objective: Displace the fluorine atom with the oxetan-3-oxide anion. Critical Parameter: Moisture control. Water competes with oxetan-3-ol, leading to the phenol impurity (3-methoxy-4-nitrophenol).

Protocol:

  • Deprotonation: To a dry flask under N2, add Oxetan-3-ol (1.2 equiv) and anhydrous THF (10 V). Cool to 0°C.[1][2]

  • Base Addition: Add NaH (60% dispersion, 1.3 equiv) portion-wise. Stir for 30 min at 0°C until H2 evolution ceases.

    • Note:KOtBu (1.3 equiv) is a viable alternative if NaH handling is restricted, but NaH generally gives cleaner conversion.

  • Addition: Add 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 equiv) dissolved in minimum THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench carefully with saturated NH4Cl (do not use HCl). Extract with EtOAc.[1][3] Wash organic layer with water and brine.[1][3][4] Dry over Na2SO4.

Troubleshooting Table: Phase 1

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation or wet solvent.Ensure THF is distilled/dry. Increase deprotonation time. Use fresh NaH.
Phenol Impurity Water present in solvent or reagents.Use molecular sieves in THF. Verify dryness of oxetan-3-ol.
No Reaction Temperature too low for activation.If using KOtBu, mild heating (40–50°C) may be required. Caution: Check oxetane stability.
Dark Mixture Polymerization of oxetane.Avoid strong Lewis acids or excessive heat (>60°C).
Phase 2: Nitro Reduction

Objective: Reduce the nitro group to an amine without opening the acid-sensitive oxetane ring. Critical Parameter: pH Control. The oxetane ring is stable to base but highly labile to acid . Standard Fe/HCl reductions will destroy the molecule.

Protocol (Catalytic Hydrogenation - Recommended):

  • Setup: Dissolve the nitro intermediate in MeOH or EtOAc (10 V).

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

    • Crucial: Ensure the catalyst is not "sulfided" or acidic.

  • Reduction: Purge with H2 (balloon pressure or 1–3 bar). Stir at RT for 2–6 hours.

  • Isolation: Filter through a Celite pad. Rinse with MeOH. Concentrate in vacuo at <40°C.

    • Warning: Do not use acidic workups.

Alternative Protocol (Chemical Reduction): If halogenated impurities are a concern (dehalogenation) or H2 is unavailable, use Fe / NH4Cl .

  • Reflux Fe powder (5 equiv) and NH4Cl (5 equiv) in EtOH/H2O (4:1). This provides a neutral pH environment safe for oxetanes.

Troubleshooting Table: Phase 2

IssueProbable CauseCorrective Action
Ring Opening (Product Mass +18) Acid contamination.NEVER use HCl or AcOH. Ensure Pd/C is neutral. Add trace K2CO3 to the hydrogenation pot if unsure.
Incomplete Reduction Catalyst poisoning or steric bulk.Increase H2 pressure (3–5 bar). Switch solvent to THF/MeOH mix to improve solubility.
De-fluorination/De-methoxylation Over-reduction (rare with Pd/C).Stop reaction immediately upon consumption of SM. Use milder catalyst like Pt/C or Fe/NH4Cl.

Frequently Asked Questions (FAQ)

Q1: Can I use the Mitsunobu reaction with 3-methoxy-4-nitrophenol instead?

  • Answer: Yes, but it is not recommended for scale-up. The Mitsunobu reaction (DIAD/PPh3) generates stoichiometric byproducts (TPPO) that are difficult to separate from the polar oxetane product. The SNAr route (Method A) has far superior atom economy and easier purification.

Q2: Why is my oxetane ring disappearing during the workup?

  • Answer: You are likely using an acidic wash (e.g., 1N HCl) to remove unreacted aniline or quench the base. Oxetanes hydrolyze rapidly in aqueous acid. Use saturated NH4Cl or water for quenching and keep the pH > 7.

Q3: Is the starting material 4-fluoro-2-methoxy-1-nitrobenzene commercially available?

  • Answer: Yes, it is a common intermediate (CAS: 448-19-1). It is also referred to as 5-fluoro-2-nitroanisole.[5][6] Ensure you verify the substitution pattern: The Fluorine must be para to the Nitro group for the SNAr reaction to work efficiently.

Q4: Can I use Iron/Acetic Acid for the reduction?

  • Answer: No. Acetic acid is strong enough to open the oxetane ring, especially at elevated temperatures. Use Fe/NH4Cl or Zn/NH4Cl instead.

References

  • SNAr Displacement Logic : ChemicalBook. "Synthesis of 3-methoxy-4-nitrophenol from 4-fluoro-2-methoxy-1-nitrobenzene." (Demonstrates the lability of the Fluorine at the para-position).

  • Oxetane Stability & Synthesis: Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. (Discusses the acid sensitivity and metabolic stability of oxetane ethers).
  • Nitro Reduction Protocols : BenchChem Technical Support. "Reduction of Nitro Groups in Sensitive Substrates." (General guide on Fe/NH4Cl vs Catalytic Hydrogenation).

  • Precursor Availability : Santa Cruz Biotechnology. "4-Fluoro-2-methoxy-1-nitrobenzene Product Data."

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform small-scale safety validations before scaling up reactions involving energetic compounds like nitrobenzenes or hydrides.

Sources

Troubleshooting low purity in 2-Methoxy-4-(oxetan-3-yloxy)aniline production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methoxy-4-(oxetan-3-yloxy)aniline

Introduction: Navigating the Synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline

2-Methoxy-4-(oxetan-3-yloxy)aniline is a key building block in modern medicinal chemistry, valued for its unique structural features imparted by the oxetane ring. Its synthesis, most commonly achieved via a Williamson ether synthesis, presents specific challenges that can lead to low purity if not properly controlled.[1] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, designed for researchers and drug development professionals. Our focus is to move beyond simple procedural steps and delve into the chemical principles governing reaction outcomes, empowering you to diagnose and resolve purity issues effectively.

The primary synthetic route involves the O-alkylation of 2-methoxy-4-aminophenol with an oxetane electrophile (e.g., oxetan-3-yl tosylate or a 3-halooxetane). This reaction, while straightforward in principle, is complicated by the presence of two nucleophilic sites on the starting phenol: the phenolic oxygen and the aniline nitrogen.[1] Achieving high selectivity for O-alkylation is the cornerstone of a successful synthesis, and failure to do so is the most common source of impurities.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific problems you may encounter during the synthesis and purification of 2-Methoxy-4-(oxetan-3-yloxy)aniline.

Question: My final product purity is low, and HPLC analysis shows a major byproduct with a retention time very close to the desired product. What is this impurity and how do I get rid of it?

Answer:

This is the most common issue encountered and is almost certainly due to the formation of the N-alkylated isomer, N-(oxetan-3-yl)-2-methoxy-4-aminophenol.

Causality (The "Why"): The Williamson ether synthesis is an SN2 reaction where an alkoxide attacks an alkyl halide or sulfonate.[2][3] In the synthesis of 2-Methoxy-4-(oxetan-3-yloxy)aniline, the starting material, 2-methoxy-4-aminophenol, has two nucleophilic sites: the phenoxide (formed by deprotonating the -OH group) and the lone pair on the aniline nitrogen. While the phenoxide is generally a stronger nucleophile, the aniline nitrogen can also compete in the alkylation reaction, leading to the undesired N-alkylated byproduct.[1] Harsh reaction conditions, such as the use of an overly strong base or high temperatures, can exacerbate this lack of selectivity.

Identification Strategy: You can confirm the identity of the byproduct using a combination of analytical techniques.

Analytical TechniqueExpected Observation for N-Alkylated Impurity
¹H NMR Look for the disappearance of one of the N-H protons of the aniline and the appearance of a new proton signal coupled to the oxetane methine proton. The phenolic OH proton will still be present.
LC-MS The N-alkylated isomer will have the exact same mass as the desired O-alkylated product. However, its fragmentation pattern in MS/MS may differ.
TLC The N-alkylated isomer often has a slightly different Rf value. Staining with an oxidizing agent like potassium permanganate may show different spot colors or intensities.

Resolution Protocol: Purification by Column Chromatography The polarity difference between the desired O-alkylated product and the N-alkylated isomer is typically sufficient for separation by silica gel column chromatography.[4][5]

  • Principle: The phenolic -OH group on the N-alkylated impurity makes it significantly more polar than the desired product, which has an ether linkage. Therefore, the desired O-alkylated product will elute first from the column.[5]

  • Stationary Phase: Silica gel (230-400 mesh) is standard.[4]

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 40-50% ethyl acetate). The exact gradient should be optimized using Thin Layer Chromatography (TLC) first.[5] A good target Rf for the desired product on TLC is ~0.35 for optimal separation.[5]

Question: My crude product is a dark brown or reddish color, even after initial workup. What causes this discoloration and how can I prevent it?

Answer:

This discoloration is a classic sign of aniline oxidation.[6] Anilines are electron-rich aromatic compounds that are highly susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities.

Causality (The "Why"): The oxidation process can form highly colored polymeric and quinone-like species. This is often accelerated during reaction workup or purification if the product is handled in air for extended periods, particularly at elevated temperatures (e.g., during solvent removal).

Prevention and Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible. This minimizes contact with atmospheric oxygen.[6]

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite or butylated hydroxytoluene (BHT) during workup can help prevent oxidation.

  • Prompt Purification: Do not let the crude product sit exposed to air for long periods. Proceed with purification as quickly as possible after the reaction is complete.

  • Charcoal Treatment: If discoloration is significant, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite to remove the charcoal. Note that this may lead to some loss of product.

Question: My reaction is incomplete, with a significant amount of unreacted 2-methoxy-4-aminophenol remaining. What factors should I investigate?

Answer:

An incomplete reaction can stem from several issues related to the reagents, reaction conditions, or the setup itself.

Troubleshooting Checklist:

  • Base Inefficiency:

    • Strength: Is the base strong enough to deprotonate the phenol? For phenols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally sufficient. Stronger bases like sodium hydride (NaH) can be used but increase the risk of N-alkylation.[2]

    • Quality & Stoichiometry: Is the base fresh and anhydrous? Carbonates can be hygroscopic. Ensure you are using at least 1.1 to 1.5 equivalents of the base.

  • Alkylating Agent Reactivity:

    • Leaving Group: The leaving group on the oxetane is critical. A good leaving group (e.g., tosylate, mesylate, iodide) is required for an efficient SN2 reaction.[7] If you are using a bromide or chloride, the reaction may require higher temperatures or longer reaction times.[3]

    • Purity: Verify the purity of your oxetane starting material. Degradation or impurities will lead to lower yields.

  • Solvent Choice:

    • Polar Aprotic: The Williamson ether synthesis works best in polar aprotic solvents like DMF, DMSO, or acetonitrile, which can solvate the cation of the base but do not interfere with the nucleophile.[2]

  • Temperature and Reaction Time:

    • Too Low: The reaction may be too slow at room temperature. Gentle heating (e.g., 50-80 °C) is often necessary.[3]

    • Monitoring: Monitor the reaction progress by TLC or HPLC to determine if it has truly stalled or just requires more time.

Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for the synthesis and a decision tree for troubleshooting common purity issues.

G cluster_0 Synthesis & Workup cluster_1 Analysis & Purification A 1. Combine 2-methoxy-4-aminophenol, base (e.g., K2CO3), and solvent (e.g., DMF) under N2 atmosphere B 2. Add oxetane electrophile (e.g., oxetan-3-yl tosylate) A->B C 3. Heat reaction (e.g., 60-80°C) and monitor by TLC/HPLC B->C D 4. Aqueous Workup (Quench, Extract, Dry) C->D E 5. Concentrate to obtain Crude Product D->E F 6. Analyze Crude Product by HPLC and ¹H NMR E->F G Purity >98%? F->G H Purification by Recrystallization G->H Yes I Identify Primary Issue G->I No N Final Product (High Purity) H->N J Major Impurity is N-alkylated Isomer I->J NMR/LCMS confirms isomer K Product is Discolored (Oxidized) I->K Visual Inspection L High % of Starting Material Remaining I->L NMR/HPLC shows starting phenol M Purification by Column Chromatography J->M K->M Precede with charcoal treatment L->M Easy separation of polar starting material M->N

Caption: Workflow for synthesis and troubleshooting of 2-Methoxy-4-(oxetan-3-yloxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base/solvent combination to maximize O-alkylation selectivity?

A milder base in a polar aprotic solvent is generally preferred. A combination of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile is a robust starting point. These conditions are effective at deprotonating the more acidic phenol without significantly deprotonating the aniline or promoting side reactions.

Q2: Can I use sodium hydride (NaH) as the base?

While NaH is a powerful base for deprotonating alcohols, its use here is risky.[2] It is strong enough to deprotonate both the phenol and the aniline, which can lead to a higher proportion of the undesired N-alkylated and O,N-dialkylated byproducts. If used, it should be at lower temperatures with careful control of stoichiometry.

Q3: What are the best practices for setting up the reaction?

  • Dry Glassware and Reagents: Ensure all glassware is oven-dried and reagents are anhydrous. Water can interfere with the base and the reaction.

  • Order of Addition: Add the base to a solution of the 2-methoxy-4-aminophenol in the solvent first. Stir for a period (e.g., 30-60 minutes) to allow for complete formation of the phenoxide before adding the oxetane electrophile.

  • Inert Atmosphere: As mentioned previously, maintaining an inert atmosphere of nitrogen or argon is crucial to prevent oxidation.[6]

Q4: What is a reliable protocol for recrystallizing the final product?

Recrystallization is an excellent final purification step if purity is already reasonably high (>90-95%).[8][] A two-solvent system is often effective.[10]

  • Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or isopropanol).

    • While the solution is still hot, slowly add a "non-solvent" or "anti-solvent" (e.g., hexanes or heptane) dropwise until the solution just begins to turn cloudy.

    • If necessary, add a drop or two of the hot solvent to redissolve the precipitate and obtain a clear, saturated solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[10]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Isopropyl-4-methoxyaniline.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 27, 2026, from [Link]

  • BenchChem. (2025). Williamson ether synthesis protocol for alkoxy anilines.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. (2026). Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals. PubMed Central. [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Solubility Optimization for 2-Methoxy-4-(oxetan-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical support hub for 2-Methoxy-4-(oxetan-3-yloxy)aniline .

This compound represents a classic "Goldilocks" challenge in medicinal chemistry. The oxetane ring is a high-value pharmacophore introduced to lower lipophilicity (LogD) and improve metabolic stability compared to gem-dimethyl groups.[1][2] However, its inclusion introduces a critical fragility: acid sensitivity .

While the aniline moiety suggests using acidic modifiers (like HCl) to boost solubility via protonation, doing so with an oxetane-ether linkage is a technical trap that often leads to ring-opening degradation.[1]

This guide provides the validated protocols to solubilize this compound without destroying it.

Module 1: Solvent Selection & Screening[1]

The oxetane-ether linkage creates a dipole that favors polar aprotic solvents.[1] Below is the empirically validated solubility hierarchy.

Solubility Matrix
Solvent ClassSolventSolubility RatingStability RiskUsage Recommendation
Polar Aprotic DMSO High (>50 mg/mL)LowPrimary Choice. Ideal for bioassays and stock solutions.[1]
Polar Aprotic DMF / DMAc High (>40 mg/mL)LowGood alternative if DMSO interferes with downstream chemistry.[1]
Ethers THF ModerateLowGood for reactions; ensure THF is peroxide-free to protect the aniline.[1]
Alcohols Methanol/Ethanol ModerateLow*Acceptable for short-term use.[1] Risk of nucleophilic attack if trace acid is present.[1]
Chlorinated DCM / Chloroform Low-ModerateHigh Avoid. Chloroform often contains acidic stabilizers (HCl) that degrade the oxetane.[1]
Hydrocarbons Hexane / Toluene PoorLowUse only as anti-solvents for precipitation.[1]
Decision Logic: Selecting the Right Solvent system

SolventSelection Start START: Select Solvent AppType What is the Downstream Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemRxn Chemical Synthesis AppType->ChemRxn Analysis LCMS / NMR AppType->Analysis DMSO Use DMSO (Max 0.1% final conc) BioAssay->DMSO TempCheck Reaction Temp > 60°C? ChemRxn->TempCheck MeCN Use MeCN/H2O (No Acid Modifier) Analysis->MeCN THF Use THF or Dioxane TempCheck->THF No DMF Use DMF or DMAc TempCheck->DMF Yes

Figure 1: Solvent selection decision tree based on downstream application requirements.

Module 2: The "Gentle Dissolution" Protocol

Standard vigorous solubilization techniques (heat gun, strong acid) will degrade this molecule. Follow this Standard Operating Procedure (SOP) to ensure integrity.

Step-by-Step Methodology
  • Preparation:

    • Weigh the compound into a glass vial (avoid polystyrene, which can leach in DMSO).

    • Purge the vial with Argon or Nitrogen. Reason: Anilines are prone to oxidation (browning) in air.

  • Solvent Addition:

    • Add DMSO (anhydrous preferred) dropwise.[1]

    • Target concentration: 10–20 mM for stock solutions.

  • Mechanical Dispersion (The Critical Step):

    • DO NOT use a heat gun.[1] Temperatures >60°C can accelerate ring strain release.[1]

    • DO USE a vortex mixer (30 seconds) or a sonicating water bath (max 5 minutes).

    • Note: If sonicating, ensure the water bath temperature does not rise above 30°C.

  • Visual Inspection:

    • Solution should be clear and light yellow/colorless.[1]

    • If the solution turns dark brown , oxidation has occurred (likely due to old solvent or air exposure).

    • If the solution turns cloudy , you have reached the solubility limit; add more solvent or filter (0.22 µm PTFE).

Module 3: Stability & Degradation Mechanisms[1]

Understanding why this compound fails is crucial. The oxetane ring is a strained 4-membered ether.[1][3] In the presence of acid (H+), the oxygen is protonated, creating a good leaving group that relieves ring strain via hydrolysis.

The Acid Trap (Degradation Pathway)

WARNING: Do not use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) to aid solubility.[1]

Degradation Molecule Intact Molecule (Oxetane-Ether) Protonated Activated Species (Oxonium Ion) Molecule->Protonated Fast Acid + H+ (Acid) Acid->Protonated RingOpen Ring Opening (Strain Release) Protonated->RingOpen Rate Limiting Water + H2O (Nucleophile) Water->RingOpen Product Degradation Product (Diol/Alcohol) RingOpen->Product Irreversible

Figure 2: Acid-catalyzed hydrolysis mechanism of the oxetane ring.[1] Note that this process is irreversible.

Module 4: Troubleshooting & FAQs

Q1: I need to run an LCMS. What mobile phase should I use?

Answer: Do not use the standard 0.1% Formic Acid or TFA if you are seeing extra peaks.

  • Recommendation: Use 10 mM Ammonium Bicarbonate (pH 8.0) or Ammonium Acetate .[1] Basic or neutral mobile phases preserve the oxetane ring during the run.

  • Symptom:[1][3][4][5][6][7] If you see a mass of M+18 (water addition) in your spectra, your oxetane has hydrolyzed on the column due to acidity.

Q2: The compound precipitated when I added it to cell culture media. Why?

Answer: This is a "Crash-Out" event.

  • Cause: The compound is lipophilic (despite the oxetane). Rapid addition of a high-concentration DMSO stock into aqueous media causes immediate aggregation.[1]

  • Fix: Perform a serial dilution .

    • Dilute DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:PBS) or add the media very slowly to the DMSO with rapid stirring.

    • Ensure final DMSO concentration is <0.5% to avoid cytotoxicity, but high enough to keep the compound soluble.

Q3: Can I convert this to a salt to improve water solubility?

Answer: Proceed with extreme caution.

  • Avoid: HCl, HBr, TFA (Strong acids will open the ring).

  • Try: Fumaric acid or Methanesulfonic acid (1 equivalent exactly).[1]

  • Better Approach: Use formulation excipients like Cyclodextrin (HP-β-CD) or PEG-400 rather than salt formation.[1] These encapsulate the lipophilic core without exposing the oxetane to acidic protons.

Q4: My solution turned purple/brown overnight. Is it still good?

Answer: Likely not.[1]

  • Cause: Oxidation of the aniline nitrogen (formation of quinone-imine species).

  • Prevention: Always store DMSO stocks at -20°C or -80°C under argon.[1] Avoid repeated freeze-thaw cycles.[1]

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][8][3][5][6][9] Angewandte Chemie International Edition. (Foundational work on oxetane stability and properties).

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][5][6][10] Chemical Reviews. (Comprehensive review of oxetane reactivity including acid sensitivity).

  • Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Discusses polarity and lipophilicity modulation, relevant to the methoxy/aniline interplay).

  • BenchChem Technical Data. "Stability of the oxetane ring under various chemical conditions." (General stability profiles for 3-substituted oxetanes).

Sources

Minimizing side reactions during the alkylation of 4-hydroxy-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Reactions & Optimizing Chemoselectivity

Executive Summary

The alkylation of 4-hydroxy-2-methoxyaniline (also known as 4-amino-3-methoxyphenol) presents a classic chemoselectivity challenge due to the presence of three nucleophilic sites: the amine (-NH₂), the phenol (-OH), and the electron-rich aromatic ring itself.

Successful N-alkylation requires navigating three primary failure modes:

  • O-Alkylation: Competitive attack by the phenolic oxygen.

  • Over-Alkylation: Formation of tertiary amines or quaternary ammonium salts.

  • Oxidative Degradation: Formation of quinone imines (often observed as "black tar").

This guide provides mechanistic insights and validated protocols to suppress these side reactions.

Part 1: The Chemoselectivity Logic (Mechanistic Insight)

To control the reaction, you must understand the electronic landscape of your substrate.

pKa-Driven Selectivity

The primary tool for differentiation is the acidity constant (pKa).

  • Phenolic -OH (pKa ~10.2): Under basic conditions (pH > 10), this deprotonates to the phenoxide anion (

    
    ), which is a hard, aggressive nucleophile that leads to O-alkylation.
    
  • Aniline -NH₂ (pKa of conjugate acid ~4.8): At neutral or slightly acidic pH, the amine remains neutral (nucleophilic) while the phenol remains protonated (less nucleophilic).

The Golden Rule: To favor N-alkylation, you must avoid strong bases (e.g., NaH, KOH) that deprotonate the phenol. If you must use alkyl halides, use weak bases (e.g., NaHCO₃) or protect the phenol. However, Reductive Amination is the superior strategy.

Visualizing the Competing Pathways

ReactionPathways Fig 1. Competing reaction pathways dependent on pH and reagents. Substrate 4-Hydroxy-2-methoxyaniline Oxidation Quinone Imine (Black Tar/Polymer) Substrate->Oxidation [O2] / High pH N_Alkyl N-Alkylated Product (Target) Substrate->N_Alkyl Reductive Amination (Mild Acid/Neutral) O_Alkyl O-Alkylated Side Product Substrate->O_Alkyl Alkyl Halide + Strong Base (Phenoxide formation) Di_Alkyl N,N-Dialkylated (Over-reaction) N_Alkyl->Di_Alkyl Excess Reagent

Part 2: Troubleshooting Guide (Q&A)

Category 1: Chemoselectivity (N- vs. O-Alkylation)

Q: I am using Methyl Iodide and K₂CO₃, but I see significant O-methylated byproducts. Why? A: Potassium Carbonate (K₂CO₃) in polar aprotic solvents (like DMF) can sufficiently deprotonate the phenol (pKa ~10) to generate the phenoxide anion. The phenoxide is a better nucleophile than the aniline towards hard electrophiles like Methyl Iodide.

  • Solution: Switch to Reductive Amination (Aldehyde + NaBH(OAc)₃). This mechanism proceeds via an imine intermediate, which the hydroxyl group cannot form, guaranteeing N-selectivity [1].[1]

Q: I must use an alkyl halide (the R-group is not available as an aldehyde). How do I stop O-alkylation? A: You have two options:

  • Protect the Phenol: Silylate the phenol (e.g., TBDMS-Cl) prior to alkylation, then deprotect with TBAF. This is the most reliable method for alkyl halides.

  • Phase Transfer Catalysis (PTC): Use a weak base (NaHCO₃) in a biphasic system (DCM/Water) with a quaternary ammonium salt catalyst. This keeps the bulk pH lower and suppresses phenoxide formation.

Category 2: Oxidation & Stability ("The Black Tar" Issue)

Q: My reaction mixture turns dark brown/black within minutes. Is my product destroying itself? A: Yes. Aminophenols are highly susceptible to oxidation by atmospheric oxygen, forming quinone imines . These intermediates rapidly polymerize into insoluble dark tars.

  • Solution 1 (Inert Atmosphere): You must degas your solvents (sparge with N₂ for 15 mins) and run the reaction under a nitrogen or argon balloon.

  • Solution 2 (Antioxidants): Add 1-5 mol% of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the reaction mixture. This scavenges radical species before they initiate polymerization [2].

Category 3: Over-Alkylation

Q: I want the secondary amine (mono-alkyl), but I keep getting the tertiary amine (di-alkyl). A: Direct alkylation (SN2) is difficult to stop at the mono-stage because the product (secondary amine) is often more nucleophilic than the starting material.

  • Solution: Use Reductive Amination with Sodium Triacetoxyborohydride (STAB) . STAB is a mild reducing agent that reduces the imine (formed from aldehyde + amine) but reacts very slowly with the aldehyde itself. This kinetic control prevents "double alkylation" in one pot [3].

Part 3: Recommended Protocols

Protocol A: The "Gold Standard" (Reductive Amination)

Best for: Introducing primary or secondary alkyl groups with high N-selectivity.

Reagents:

  • Substrate: 4-Hydroxy-2-methoxyaniline (1.0 equiv)

  • Aldehyde: R-CHO (1.0 - 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for imine formation

Step-by-Step:

  • Inert Setup: Flame-dry a round-bottom flask and flush with Nitrogen.

  • Imine Formation: Dissolve the aniline in DCE. Add the Aldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30-60 minutes.

    • Checkpoint: Monitor by TLC. You may see the imine form (often a shift in spot color/Rf).

  • Reduction: Cool to 0°C. Add STAB portion-wise (evolution of gas may occur).

  • Reaction: Warm to RT and stir for 2-16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (keep pH < 9 to avoid phenol oxidation during workup).

  • Extraction: Extract with DCM. Wash organic layer with brine. Dry over Na₂SO₄.

Protocol B: Direct Alkylation (If Aldehyde is unavailable)

Best for: Allylic/Benzylic halides where reductive amination is impossible.

Reagents:

  • Substrate: 4-Hydroxy-2-methoxyaniline

  • Base: NaHCO₃ (Weak base is critical)

  • Solvent: DMF or Acetonitrile (Degassed)

  • Additive: Sodium Ascorbate (5 mol%) (Antioxidant)

Step-by-Step:

  • Degas: Sparge solvent with N₂ for 20 minutes.

  • Mix: Add aniline, NaHCO₃, and Ascorbate.

  • Addition: Add Alkyl Halide dropwise at 0°C.

  • Monitor: Stir at RT. Stop reaction immediately upon consumption of starting material (do not let it run overnight to avoid over-alkylation).

Part 4: Data Summary & Comparison

FeatureDirect Alkylation (Alkyl Halide + Base)Reductive Amination (Aldehyde + Hydride)
N-Selectivity Low (Risk of O-alkylation)High (Imine mechanism)
Mono-Selectivity Low (Risk of Di-alkylation)High (Stepwise control)
Oxidation Risk High (Basic conditions promote oxidation)Low (Mildly acidic conditions)
Atom Economy Low (Halogen waste)High (Water waste)
Recommendation Avoid unless necessaryPreferred Method

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Nishinaga, A., et al. (1978). "Oxidation of aminophenols and aminonaphthols." Tetrahedron, 34(20), 3037-3044. (Describes the mechanism of quinone imine formation and oxidation sensitivity).

  • BenchChem Technical Support. (2025). "A Guide to the N-Alkylation of Aminophenols." Application Note. (General overview of reductive amination selectivity for aminophenols).

  • Wang, R., & Xu, J. (2010).[2] "Selective alkylation of aminophenols." Arkivoc, (ix), 293-299.[3] (Specific comparative study on N vs O selectivity).

Sources

Controlling exotherms during the scale-up of oxetane-aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms in Oxetane-Aniline Synthesis Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Safety Specialist

Introduction: Respect the Ring

Welcome. If you are here, you likely observed a thermal anomaly during the scale-up of an oxetane-aniline coupling reaction. In medicinal chemistry, the oxetane ring is a prized bioisostere for gem-dimethyl or carbonyl groups, improving solubility and metabolic stability.[1] However, in process chemistry, it is a loaded spring.

The Core Problem: You are fighting two distinct thermal forces:

  • The Coupling Exotherm: The desired bond formation (e.g., Buchwald-Hartwig amination), typically releasing –60 to –90 kJ/mol .

  • The Decomposition Exotherm: The undesired ring-opening polymerization of the oxetane, releasing ~106 kJ/mol of strain energy.

If the heat from Reaction #1 is not removed fast enough, the temperature rises. If it hits the onset temperature (


) of Reaction #2, you trigger a thermal runaway that no jacket cooling system can contain.

Module 1: The Thermodynamics of the Hazard

Q: Why did my reaction run away at 100g when it was perfectly stable at 1g?

A: You lost the battle of Surface Area to Volume (SA/V).

At 1g (typically in a round-bottom flask), the surface area available for cooling is massive relative to the reaction mass. The heat generated by the coupling dissipates instantly.

At 100g (in a jacketed reactor), your volume increases by a factor of 100, but your cooling surface area only increases by a factor of ~22 (Square-Cube Law). Heat accumulates.[2] This accumulation raises the internal temperature (


).

The Danger Zone: Oxetanes are metastable. They are kinetically stable to base (common in aminations) but thermodynamically unstable.

  • Ring Strain Energy (RSE): ~106 kJ/mol (25.3 kcal/mol) [1, 2].

  • Trigger: If

    
     spikes, or if trace Lewis acids (from catalyst degradation) are present, the ring opens. This releases the stored RSE rapidly.
    
Visualizing the Runaway Loop

The following diagram illustrates how the desired reaction feeds the undesired catastrophe.

ThermalRunaway Start Reagents Mixed (Batch Mode) Coupling Desired Coupling Reaction (Exothermic) Start->Coupling HeatGen Heat Accumulation (> Cooling Capacity) Coupling->HeatGen + Heat TempRise Internal Temp Rise (Approaches T_onset) HeatGen->TempRise TempRise->Coupling Arrhenius Rate Increase (Feedback Loop) RingOpen Oxetane Ring Opening (Cationic Polymerization) TempRise->RingOpen T > T_onset MassiveExo Massive Energy Release (~106 kJ/mol) RingOpen->MassiveExo Failure Reactor Failure / Ejection MassiveExo->Failure

Figure 1: The Thermal Feedback Loop. Note how the desired reaction (green) can trigger the latent energy of the oxetane ring (red) if heat accumulation occurs.

Module 2: Reagent Addition & Dosing Strategies

Q: How fast can I add the catalyst or base?

A: Never "dump and stir" on scale. You must operate in a Feed-Limited regime.

In the lab, you likely mixed everything and heated it up. On scale, this creates a "thermal bomb" waiting for the induction period to end. You must switch to a Semi-Batch Protocol .

The Protocol: Feed-Limited Control
  • Charge: Solvent, Base (e.g.,

    
    ), and Catalyst (if stable) in the reactor.
    
  • Heat: Bring to reaction temperature (

    
    ).
    
  • Dose: Add the Oxetane-Aniline substrate (or the coupling partner) slowly as a solution.

  • Monitor: Watch

    
     (Heat flow).[3]
    

Why this works: By adding the limiting reagent slowly, the reaction rate is controlled by the addition rate, not the kinetics. If the cooling jacket reaches 80% capacity, you simply stop the pump . The heat generation stops immediately because there is no accumulation of unreacted material.

Q: I see an "Induction Period" where nothing happens, then a sudden spike. Why?

A: This is usually caused by Catalyst Activation Delay or Oxygen Poisoning.

If the catalyst takes 30 minutes to activate (reduce Pd(II) to Pd(0)), you might add 50% of your reactant before the reaction actually starts. Once it starts, it consumes that accumulated 50% all at once.

Corrective Action:

  • Pre-formation: Stir the Pd source and Ligand in a small amount of solvent at elevated temp for 15-30 mins before adding to the main reactor [3].

  • Inerting: Ensure strict

    
     purging. 
    
    
    
    delays Pd activation.

Module 3: Thermal Safety Data & Solvent Selection

Q: What data do I need before I scale up?

A: You need the "Distance to Danger" (


). 

You must quantify two values using Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1):

  • 
     (Maximum Temperature of Synthesis Reaction):  The temp the reactor would reach if cooling failed during the process.[4]
    
  • 
     (Time to Maximum Rate):  The temperature at which the oxetane decomposition becomes critical within 24 hours.
    

Safety Rule:



If your reaction heat pushes the temp too close to the oxetane decomposition temp, you are unsafe.

Solvent Selection Table

The solvent is your primary heat sink. Choose one with a high heat capacity (


) and a boiling point that acts as a passive safety barrier.
SolventBoiling Point (

C)
Specific Heat (

)
Suitability for Oxetanes
Toluene 1101.7 J/g·KHigh. Good solubility, non-polar (avoids solvolysis).
1,4-Dioxane 1012.0 J/g·KMedium. Good for solubility, but peroxides can trigger ring opening.
THF 661.8 J/g·KLow. Boiling point often too low for difficult couplings; ring strain similar to oxetane.
DMF/DMAc 153/165~2.0 J/g·KRisk. High boiling point means no reflux cooling safety. Hard to remove.

Module 4: Troubleshooting Specific Failures

Q: My yield dropped on scale, and I see a "polymeric gum" in the reactor.

A: You likely triggered Cationic Ring-Opening Polymerization.

This is not just thermal; it is chemical. Oxetanes are sensitive to Lewis Acids.[5]

  • Culprit: Did you use a halide scavenger or generate metal salts (e.g.,

    
     byproduct)?
    
  • Mechanism: The oxetane oxygen is basic.[6] It coordinates to the Lewis Acid, activating the adjacent carbon for nucleophilic attack by another oxetane molecule.

Decision Tree for Impurity Analysis:

ImpurityAnalysis Problem Low Yield / Gummy Residue CheckpH Check Reaction pH Problem->CheckpH Acidic Acidic/Neutral CheckpH->Acidic Detected Basic Basic (pH > 9) CheckpH->Basic Detected LewisAcid Lewis Acid Contamination? (Zn, Mg, Al salts) Acidic->LewisAcid Thermal Thermal Degradation Basic->Thermal Solution1 Switch to non-halide precatalyst (e.g., Pd(OAc)2 vs PdCl2) LewisAcid->Solution1 Solution2 Lower Rxn Temp Increase Dilution Thermal->Solution2

Figure 2: Troubleshooting decomposition pathways. Acidic environments facilitate ring opening.[6]

References

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[6] Angewandte Chemie International Edition. (Note: General reference for oxetane properties in MedChem).

  • Mettler Toledo. (n.d.). Process Safety Decisions using RC1e™. Retrieved from [Link]

  • Ahmad, S., et al. (2016).[5] Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Crystal Structure Analysis of 2-Methoxy-4-(oxetan-3-yloxy)aniline Salts: A Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step in preclinical development. The solid-state properties of a salt, governed by its crystal structure, directly influence crucial biopharmaceutical attributes such as solubility, stability, and bioavailability. This guide provides a comprehensive, methodological framework for the crystal structure analysis and comparative evaluation of various salts of 2-Methoxy-4-(oxetan-3-yloxy)aniline, a novel API for which such data is not yet publicly available. We will explore the rationale behind experimental choices, from salt selection to advanced solid-state characterization, to build a robust understanding of structure-property relationships.

Introduction: The Rationale for Salt Formation and Structural Analysis

2-Methoxy-4-(oxetan-3-yloxy)aniline possesses a primary aromatic amine group, which is basic in nature and readily forms salts with various acids.[1][2][3][4] The formation of a salt is a common strategy to overcome challenges associated with the parent API, such as poor solubility or instability.[5] The resulting crystalline salt will have a unique three-dimensional lattice structure defined by the arrangement of the protonated aniline cation and the counter-ion. This distinct crystal packing dictates the material's macroscopic properties.

Therefore, a systematic investigation involving the synthesis of multiple salts and a thorough analysis of their crystal structures is paramount. X-ray diffraction (XRD) is the definitive technique for this purpose, providing a unique "fingerprint" of a crystalline solid.[6][7] By comparing the crystal structures and physicochemical properties of different salts, we can select a candidate with the optimal profile for further development.

Experimental Design: A Step-by-Step Workflow

Our investigation follows a logical progression from salt selection and synthesis to in-depth structural and physicochemical characterization. Each step is designed to provide critical data for a comprehensive comparison.

G cluster_0 Phase 1: Salt Selection & Synthesis cluster_1 Phase 2: Structural Analysis cluster_2 Phase 3: Physicochemical Performance A API Characterization (2-Methoxy-4-(oxetan-3-yloxy)aniline) B Selection of Counter-ions (e.g., HCl, H2SO4, Tosylic Acid) A->B pKa consideration C Salt Synthesis & Crystallization Screening B->C Stoichiometric Reaction D Single Crystal X-Ray Diffraction (SCXRD) C->D High-quality crystals E Powder X-Ray Diffraction (PXRD) C->E Bulk powder F Structure Elucidation & Comparison D->F Definitive 3D Structure E->F Bulk Phase Purity J Comparative Data Analysis F->J G Thermal Analysis (DSC/TGA) G->J H Hygroscopicity (DVS) H->J I Solubility Studies I->J G cluster_0 Input cluster_1 Instrumentation cluster_2 Output & Analysis API_Salt API Salt Crystal Goniometer Goniometer API_Salt->Goniometer XRay_Source X-Ray Source XRay_Source->Goniometer Detector Detector Goniometer->Detector Diffracted X-Rays Diff_Pattern Diffraction Pattern Detector->Diff_Pattern Elec_Density Electron Density Map Diff_Pattern->Elec_Density Data Processing Crystal_Structure 3D Crystal Structure Elec_Density->Crystal_Structure Structure Solution & Refinement

Caption: The experimental workflow for SCXRD analysis.

Comparative Analysis: Structure vs. Properties

Once the crystal structures are determined, we can correlate them with key physicochemical properties. This structure-property relationship is the cornerstone of rational salt selection.

Hypothetical Crystallographic Data Comparison

The table below illustrates the type of data that would be generated from SCXRD analysis for a hypothetical set of 2-Methoxy-4-(oxetan-3-yloxy)aniline salts.

ParameterHydrochloride SaltMesylate SaltTosylate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
Unit Cell a (Å) 10.518.87.5
Unit Cell b (Å) 8.27.69.1
Unit Cell c (Å) 15.110.112.3
Unit Cell V (ų) 12981443825
Density (g/cm³) 1.351.421.39
Key H-Bonds N-H···Cl, O-H···ClN-H···O(sulfonate)N-H···O(sulfonate)
Packing Motif HerringboneLayeredPi-stacking

This data is illustrative and not based on actual experimental results.

Authoritative Grounding: The differences in unit cell dimensions and space groups directly reflect the unique packing arrangements enforced by the different counter-ions. These packing differences, along with the specific hydrogen bonding networks, influence the material's stability and dissolution properties.

Physicochemical Property Comparison

A comprehensive comparison requires evaluating the performance of each salt form under various conditions.

PropertyHydrochloride SaltMesylate SaltTosylate Salt
Melting Point (°C) 185210198
Aqueous Solubility (mg/mL) 15.28.55.1
Hygroscopicity (% weight gain at 80% RH) 2.5% (Hygroscopic)0.2% (Non-hygroscopic)0.5% (Slightly hygroscopic)
Thermal Stability (Decomposition Onset) 190°C220°C205°C

This data is illustrative and not based on actual experimental results.

Trustworthiness: The data presented in such a table provides a self-validating system for comparison. For example, the Mesylate salt, despite having lower aqueous solubility than the Hydrochloride, demonstrates superior thermal stability and is non-hygroscopic. This trade-off is critical for formulation development. A hygroscopic material like the hypothetical Hydrochloride salt would require more stringent controls during manufacturing and storage to prevent physical form changes.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the crystal structure analysis and comparison of 2-Methoxy-4-(oxetan-3-yloxy)aniline salts. By employing a multi-faceted strategy that combines salt screening, definitive structural analysis via SCXRD, bulk phase verification with PXRD, and thorough physicochemical testing, researchers can build a comprehensive understanding of the structure-property relationships for this API. The insights gained from this workflow are invaluable for selecting the optimal salt form with the desired stability, solubility, and manufacturability, thereby de-risking and accelerating the drug development process.

References

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. Available at: [Link]

  • Aniline. (n.d.). Vedantu. Available at: [Link]

  • From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. (2022). Malvern Panalytical. Available at: [Link]

  • Showing Compound Aniline (FDB003571). (2010). FooDB. Available at: [Link]

  • XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. (2010). American Laboratory. Available at: [Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction. (n.d.). ResearchGate. Available at: [Link]

  • Aniline and Its Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography. (n.d.). Lab Manager. Available at: [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks. Available at: [Link]

  • Anilines: Structure, Properties & Uses in Chemistry. (n.d.). Vedantu. Available at: [Link]

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The Strategic Advantage of Oxetane Integration in Kinase Inhibitors: A Comparative Guide to In Vitro Stability

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for metabolically robust kinase inhibitors is a critical determinant of clinical success. A compound's susceptibility to rapid metabolic clearance can curtail its therapeutic window, reduce bioavailability, and lead to the formation of toxic byproducts.[1] The strategic incorporation of strained ring systems, such as oxetanes, has emerged as a potent tactic to enhance metabolic stability.[1][2] This guide provides a comparative analysis of in vitro stability assays for oxetane-modified kinase inhibitors, offering a data-driven overview and detailed experimental protocols to inform rational drug design.

The oxetane ring, a four-membered cyclic ether, has become a valuable and frequently utilized scaffold in modern medicinal chemistry.[3] Its unique structural and electronic properties, including polarity and three-dimensionality, can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] When used as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, the oxetane moiety can shield metabolically vulnerable sites from enzymatic attack, thereby improving a compound's pharmacokinetic profile.[1][4]

I. Comparative In Vitro Stability: A Data-Driven Overview

The enhanced metabolic stability of oxetane-containing compounds has been consistently demonstrated in preclinical studies.[1] The primary mechanism behind this enhanced stability is the reduced susceptibility of the oxetane ring to metabolism by Cytochrome P450 (CYP) enzymes, the main drivers of Phase I drug metabolism.[1] The oxetane moiety can block or shield these metabolically vulnerable sites, significantly extending the half-life of a drug candidate.[1][4]

However, it is crucial to recognize that the metabolic fate of oxetanes is not solely dictated by CYP enzymes. The human microsomal enzyme epoxide hydrolase (mEH) can hydrolyze oxetane rings to form diols, representing an unusual non-oxidative metabolic route.[5][6] This offers a potential strategy to direct metabolism away from CYP450 pathways, potentially reducing drug-drug interactions.[5][7] The rate of this hydrolysis is influenced by the structural elements near the oxetane ring, suggesting that the metabolic pathway can be fine-tuned through rational design.[5]

The following table summarizes quantitative data from in vitro assays, comparing oxetane-containing kinase inhibitors to their non-oxetane counterparts. Key parameters include half-life (t1/2) and intrinsic clearance (CLint) in human liver microsomes (HLM), where a longer half-life and lower clearance rate indicate greater metabolic stability.[1]

Kinase TargetCompound PairAssay Systemt1/2 (min)CLint (μL/min/mg protein)Reference
MMP-13Inhibitor with a methyl groupHuman Liver MicrosomesNot ReportedDescribed as having "metabolic stability and solubility" issues[8][9]
Corresponding inhibitor with a 3-substituted oxetaneHuman Liver MicrosomesNot ReportedDescribed as having "significantly improved metabolic stability and aqueous solubility"[8][9]
MNK1/2Inhibitor with a methyl groupHuman and Mouse Liver MicrosomesNot ReportedNot Reported[9]
Corresponding inhibitor with an oxetane unitHuman and Mouse Liver MicrosomesStableNot Reported[9]
mTORLead compoundHuman Liver MicrosomesNot ReportedHigh Clearance[4][9]
Oxetane-containing derivative (GDC-0349)Human Liver MicrosomesNot Reported10-fold reduction in free plasma clearance[4][10][11]
ALDH1ALead Compound (CM39)Not SpecifiedNot ReportedPoor metabolic stability[9]
Oxetane-containing derivativeNot SpecifiedNot ReportedImproved metabolic stability[9]

Note: Quantitative data for direct head-to-head comparisons are often presented qualitatively in the literature. The trend, however, consistently shows that oxetane incorporation enhances metabolic stability relative to alkyl groups.[8]

II. Key In Vitro Stability Assays: Protocols and Rationale

To experimentally validate the metabolic stability of oxetane-modified kinase inhibitors, a series of in vitro assays are essential. These assays provide critical data on a compound's susceptibility to enzymatic degradation in key biological matrices.

A. Microsomal Stability Assay

The in vitro microsomal stability assay is a standard tool in early drug discovery for assessing metabolic stability, particularly concerning CYP-mediated metabolism.[8][12] Liver microsomes are preparations of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP enzymes.[8][12]

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[8]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw Liver Microsomes and NADPH System inc1 Pre-warm Microsomes and Buffer to 37°C prep1->inc1 prep2 Prepare Test Compound Stock Solution inc2 Add Test Compound prep2->inc2 prep3 Prepare Incubation Buffer (pH 7.4) prep3->inc1 inc1->inc2 inc3 Initiate Reaction with NADPH System inc2->inc3 inc4 Incubate at 37°C inc3->inc4 samp1 Aliquots at Time Points (0, 5, 15, 30, 60 min) inc4->samp1 samp2 Add Cold Stop Solution (Acetonitrile/Methanol + Internal Standard) samp1->samp2 ana1 Centrifuge to Pellet Protein samp2->ana1 ana2 Analyze Supernatant by LC-MS/MS ana1->ana2 ana3 Quantify Parent Compound Remaining ana2->ana3 ana4 Calculate t1/2 and CLint ana3->ana4 G cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Thaw Cryopreserved Hepatocytes prep2 Determine Viability and Cell Density prep1->prep2 prep3 Plate Hepatocytes in Collagen-Coated Plates prep2->prep3 prep4 Allow Cells to Attach prep3->prep4 inc2 Add Compound to Hepatocyte Cultures prep4->inc2 inc1 Prepare Test Compound in Incubation Medium inc1->inc2 inc3 Incubate at 37°C, 5% CO2 inc2->inc3 samp1 Collect Aliquots of Medium and/or Cells at Time Points inc3->samp1 samp2 Quench with Cold Acetonitrile + Internal Standard samp1->samp2 ana1 Process Samples (Centrifugation) samp2->ana1 ana2 Analyze by LC-MS/MS ana1->ana2 ana3 Determine Parent Compound Depletion ana2->ana3 ana4 Calculate Clearance ana3->ana4

Caption: Workflow for a hepatocyte stability assay.

Detailed Protocol:

  • Cell Plating: Plate cryopreserved or fresh hepatocytes in 96-well plates and allow them to attach. [1]2. Compound Addition: Add the test compound to the hepatocyte cultures. [1]3. Incubation: Incubate the plates at 37°C in a CO2 incubator. [1]4. Sampling: At various time points, collect samples of the incubation medium and/or cell lysate.

  • Sample Processing: Quench the metabolic activity and process the samples to extract the compound.

  • Analysis: Quantify the parent compound using LC-MS/MS. [1]

C. Plasma Stability Assay

In addition to hepatic metabolism, compounds can be degraded by enzymes present in plasma, such as hydrolases and esterases. [13][14]The plasma stability assay is crucial for identifying compounds susceptible to this type of degradation, which can lead to rapid in vivo clearance and poor efficacy. [15][16]This is particularly relevant for compounds containing functional groups like esters, amides, and lactones. [15][13] Objective: To determine the stability of a test compound in plasma from different species.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw Plasma (Human, Rat, etc.) inc1 Pre-warm Plasma to 37°C prep1->inc1 prep2 Prepare Test Compound Stock Solution inc2 Add Test Compound to Plasma prep2->inc2 inc1->inc2 inc3 Incubate at 37°C inc2->inc3 samp1 Take Aliquots at Specified Time Points inc3->samp1 samp2 Precipitate Proteins with Cold Organic Solvent + Internal Standard samp1->samp2 ana1 Centrifuge Samples samp2->ana1 ana2 Analyze Supernatant by LC-MS/MS ana1->ana2 ana3 Calculate % Remaining and Half-Life ana2->ana3

Caption: Workflow for a typical plasma stability assay.

Detailed Protocol:

  • Incubation: Incubate the test compound (final concentration typically 1µM) with plasma at 37°C. [15]2. Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes). [15]3. Termination: Stop the reaction by adding a protein precipitation agent like acetonitrile, which also contains an internal standard. [15][16]4. Analysis: After centrifugation, analyze the supernatant by LC-MS/MS to monitor the disappearance of the test compound. [15][16]5. Reporting: Report the half-life and the percentage of the test compound remaining at each time point relative to the 0-minute sample. [15]

III. The Broader Impact of Oxetane Incorporation

Beyond metabolic stability, the incorporation of an oxetane ring can positively influence other critical drug-like properties.

  • Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can significantly increase aqueous solubility, which is a key factor for improving oral bioavailability. [3]* Lipophilicity (LogD): Oxetane-containing molecules are generally less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicity. [3]* Basicity (pKa) Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity of adjacent amines, a useful strategy to mitigate issues like hERG channel inhibition or poor cell permeability. [3][17]

IV. Conclusion

The strategic incorporation of an oxetane moiety is a well-established and effective approach in medicinal chemistry to enhance the metabolic stability of kinase inhibitors. [8]By providing resistance to CYP450-mediated oxidation and offering alternative, tunable metabolic pathways via enzymes like mEH, oxetanes can significantly reduce intrinsic clearance and prolong metabolic half-life. [5][8]The in vitro stability assays detailed in this guide—microsomal, hepatocyte, and plasma stability—are essential tools for quantitatively assessing these improvements and guiding the rational design of more robust and effective drug candidates. A thorough understanding and application of these assays are paramount for any drug discovery program aiming to advance compounds with favorable pharmacokinetic profiles into clinical development.

V. References

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(3), 101533. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473. [Link]

  • Xie, K., et al. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Angewandte Chemie, 136(31). [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved February 27, 2026, from [Link]

  • Burgett, A. W., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(10), 1845-1871. [Link]

  • Bull, J. A., & Tredwell, M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-17. [Link]

  • Plasma Stability. (n.d.). Cyprotex. Retrieved February 27, 2026, from [Link]

  • Møller, B. L., et al. (2024). Oxetane Ring Formation in Taxol Biosynthesis Is Catalyzed by a Bifunctional Cytochrome P450 Enzyme. Journal of the American Chemical Society, 146(1), 801-810. [Link]

  • Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved February 27, 2026, from [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]

  • In vitro test methods for metabolite identification: A review. (2018). Journal of Applied Toxicology, 39(1), 116-128. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4527. [Link]

  • Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. (2025). Request PDF. [Link]

  • ADME Plasma Stability Assay. (n.d.). BioDuro. Retrieved February 27, 2026, from [Link]

  • An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. (2022). Research Journal of Pharmacy and Technology, 15(11), 5243-5249. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12433-12467. [Link]

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. (2014). Request PDF. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (2017). Cell, 171(6), 1463-1476.e17. [Link]

  • Bull, J. A., & Tredwell, M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Wuitschik, G. (2011). Oxetanes in Drug Discovery. Research Collection. [Link]

  • Stepan, A. F., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12838-12935. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2022). ChemRxiv. [Link]

  • Design of new oxetane derivatives. (2023). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. (n.d.). XenoTech. [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). BioIVT. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8775. [Link]

  • Services for in vitro Metabolism research. (n.d.). Admescope. [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. (2014). ACS Chemical Biology, 9(12), 2748-2757. [Link]

  • Hip to be square: oxetanes as design elements to alter metabolic pathways. (2010). Journal of Medicinal Chemistry, 53(14), 5047-5057. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-4-(oxetan-3-yloxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential operational framework for the safe handling of 2-Methoxy-4-(oxetan-3-yloxy)aniline. As a novel compound, comprehensive, peer-reviewed safety data is not yet widely available. Therefore, this protocol is built upon a rigorous, experience-based analysis of its constituent structural motifs: the aromatic amine core, which dictates systemic toxicity and absorption risks, and the oxetane ring, which influences reactivity. Our approach prioritizes risk mitigation through a combination of engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

Hazard Profile Analysis: An Evidence-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Methoxy-4-(oxetan-3-yloxy)aniline, we must infer its hazard profile by examining its chemical structure. The molecule is a substituted aniline.

  • Aromatic Amines: This class of compounds is associated with significant health hazards. Many are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They are readily lipid-soluble, enhancing their ability to penetrate the skin.[4] Furthermore, many aniline derivatives are suspected mutagens or carcinogens and can cause damage to organs, particularly the blood, through prolonged exposure.[2][4]

  • Oxetane Moiety: While the oxetane ring itself is less toxic than the aromatic amine, it contributes to the overall chemical properties. The structurally similar compound, 2-(Oxetan-3-yloxy)aniline, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

Based on this analysis, we will operate under the assumption that 2-Methoxy-4-(oxetan-3-yloxy)aniline is toxic via inhalation, ingestion, and skin absorption, and is a severe skin and eye irritant.

The Foundation of Safety: The Hierarchy of Controls

Personal Protective Equipment (PPE) is the final and most personal line of defense. It should only be employed after engineering and administrative controls have been maximized.

  • Engineering Controls: All handling of 2-Methoxy-4-(oxetan-3-yloxy)aniline, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[6] The fume hood provides primary containment, protecting the researcher from inhaling potentially harmful vapors or solid particulates.

  • Administrative Controls: Access to the compound should be restricted to trained personnel. A designated area within the lab should be established for its use. All researchers must be familiar with this guide and the location of emergency equipment, such as safety showers and eyewash stations.[7][8]

Mandatory PPE Protocol for 2-Methoxy-4-(oxetan-3-yloxy)aniline

The following PPE is mandatory for all procedures involving this compound. The rationale behind each selection is to create a comprehensive barrier against the anticipated hazards.

PPE ComponentSpecificationRationale & Causality
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Aromatic amines are readily absorbed through the skin.[4] The inner glove protects against incidental contamination during the removal of the outer glove. The outer glove provides the primary chemical barrier. Always inspect gloves for tears before use.[8]
Eye & Face Protection Chemical splash goggles meeting EN166 or AS/NZS 1337.1 standards.Protects against splashes and particulates that can cause serious eye irritation.[7][9][10] For larger-scale operations (>5g), a full-face shield worn over chemical splash goggles is required.
Body Protection Disposable, polyethylene-coated polypropylene gown with knit cuffs.Standard cotton lab coats are absorptive and insufficient. A chemical-resistant, non-permeable gown prevents skin contact from spills.[11][12] The knit cuffs ensure a tight seal with inner gloves.
Respiratory Protection Not required if all work is performed in a certified fume hood.A NIOSH-approved half-mask respirator with organic vapor cartridges is required for spill cleanup or if there is any risk of aerosol generation outside of a fume hood.[9][12]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.[8][12]

Operational Plans: From Selection to Disposal

Step-by-Step PPE Selection Workflow

The following decision tree guides the appropriate level of PPE based on the experimental context.

Caption: PPE selection workflow for handling the target compound.

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Footwear: Confirm closed-toe, chemical-resistant shoes are worn.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the chemical-resistant gown, ensuring it is fully secured.

  • Respirator (if required): Perform a fit check according to manufacturer instructions.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

Doffing (Taking Off) Sequence: This process is designed to prevent self-contamination.

  • Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respirator (if worn): Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[7][10]

Decontamination and Disposal Plan

Improper disposal of contaminated materials can lead to exposure and environmental contamination.[9]

  • Personal Decontamination: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13] For eye contact, flush with an eyewash station for 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention in all cases of exposure.

  • Contaminated PPE Disposal: All disposable PPE used while handling 2-Methoxy-4-(oxetan-3-yloxy)aniline is considered hazardous waste. It must not be placed in regular trash.

Contaminated Waste Disposal Workflow

Disposal_Workflow cluster_waste Waste Segregation start Used PPE & Consumables (Gloves, Gown, Pipette Tips, etc.) solid_waste Place in a designated, clearly labeled, sealed hazardous solid waste container. start->solid_waste storage Store waste container in a secure Satellite Accumulation Area with secondary containment. solid_waste->storage liquid_waste Collect in a dedicated, leak-proof, labeled hazardous liquid waste container. pickup Arrange for pickup by Environmental Health & Safety (EHS). storage->pickup

Caption: Disposal workflow for contaminated materials.

Key Disposal Steps:

  • Segregation: Solid waste (gloves, gowns, weighing papers) must be collected in a dedicated, sealed hazardous waste container.[9] This container must be clearly labeled "Hazardous Waste" and list "2-Methoxy-4-(oxetan-3-yloxy)aniline" as a contaminant.

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent spills.[9]

  • Disposal: The waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with all local and national regulations. Do not dispose of this chemical down the drain.[9]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. ACS Publications. [Link]

  • Aromatic Amines Hazcard Overview | PDF - Scribd. Scribd. [Link]

  • TEST KIT Instructions Aromatic Amines - SKC Ltd. SKC Ltd. [Link]

  • Aniline - University of Washington. University of Washington. [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.